The table below consolidates the core technical information for Disodium Pamoate Monohydrate from reliable chemical databases.
| Property | Details |
|---|---|
| CAS Registry Number | 71607-30-2 [1] [2] [3] |
| UNII | ZL7OV5621O [2] [3] |
| Molecular Formula | C₂₃H₁₆Na₂O₇ [1] [2] [4] |
| Molecular Weight | 450.3 g/mol [1] [2] |
| IUPAC Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] [2] |
| InChI Key | DNQSGXVJKQBSMT-UHFFFAOYSA-L [2] [3] |
| Other Names | Disodium embonate monohydrate; Pamoic acid disodium salt monohydrate [1] [2] [4] |
For research and development purposes, the following suppliers offer this compound. This list is not an endorsement.
| Supplier | Location | Business Type | Minimum Order |
|---|---|---|---|
| Lookchem [1] | China (Mainland) | Various Suppliers | 100 Gram |
| BOC Sciences [1] | United States | Trading Company | 0 (Inquire) |
| ChemicalBook [4] | Global | Various Suppliers | 100g |
The following diagram illustrates the relationship between the anhydrous pamoate anion and the full monohydrate salt, which may be helpful for your analytical work.
Disodium pamoate monohydrate is a pharmaceutically significant compound widely utilized in the pharmaceutical industry as a counterion for forming poorly soluble salts of active pharmaceutical ingredients (APIs). This approach enables the modification of dissolution rates, enhancement of stability, and development of sustained-release formulations. The compound serves as the sodium salt of pamoic acid (also known as embonic acid), characterized by its distinctive aromatic structure featuring two naphthalene rings connected by a methylene bridge. This molecular architecture contributes to its unique physicochemical properties, particularly its limited solubility in various solvents, which forms the basis for its pharmaceutical applications.
The primary chemical identity of this compound is defined by several key characteristics. According to the search results, its systematic IUPAC name is 2-Naphthalenecarboxylic acid, 4,4'-methylenebis(3-hydroxy-, disodium salt, monohydrate [1]. It carries multiple synonyms in scientific literature, including disodium embonate monohydrate, sodium pamoate, and embonic acid disodium salt [1] [2]. The CAS Registry Number for the anhydrous form is 6640-22-8, while the monohydrate form is also identified under CAS 71607-30-2 [1] [2]. Its molecular formula is typically represented as C({23})H({14})Na(2)O(_6)·H(_2)O or C({23})H(_{16})Na(_2)O(_7), with a molecular weight of 412.37 g/mol for the anhydrous form and 432.33 g/mol for the monohydrate form [1] [2] [3].
This compound exhibits several characteristic physical properties that influence its pharmaceutical behavior. The compound typically presents as a pale yellow to yellow crystalline powder with a melting point of approximately 300°C [2] [3]. Its density is reported as 1.55 g/cm³ at 20°C, and it has a low vapor pressure of 0.001 Pa at 25°C, indicating low volatility [2]. The compound demonstrates pH-dependent solubility due to the presence of ionizable carboxyl groups, with the disodium salt form exhibiting greater aqueous solubility compared to the free acid form.
The following table summarizes key physicochemical properties of disodium pamoate:
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value/Specification | Conditions | Reference |
|---|---|---|---|
| Physical Appearance | Pale yellow to yellow powder | Room temperature | [2] |
| Melting Point | ~300°C | - | [2] [3] |
| Density | 1.55 g/cm³ | 20°C | [2] |
| Vapor Pressure | 0.001 Pa | 25°C | [2] |
| Water Solubility | 43 g/L (approximately 10%) | 20°C | [2] |
| Log P | -3.2 | 20°C | [2] |
| Storage Conditions | Desiccate at room temperature | - | [2] |
From a regulatory and safety perspective, this compound is classified with the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating potential health risks if ingested, in contact with skin, or if dust is inhaled [2]. The WGK Germany classification is 3, indicating it is highly water-polluting [2]. The UNII identifier (Unique Ingredient Identifier) for this compound is ZL7OV5621O, as designated by the FDA for substance tracking in regulated products [1].
The solubility behavior of this compound is a critical determinant of its pharmaceutical applications. As a salt form of a dicarboxylic acid, it exhibits differential solubility across various solvents, with particularly limited solubility in organic media. This property is strategically employed in pharmaceutical development to reduce the solubility of highly soluble APIs, thereby enabling modified release profiles. The solubility characteristics follow a predictable pattern based on solvent polarity, with highest solubility observed in aqueous systems.
The following table provides a detailed overview of the solubility profile of this compound in various solvents:
Table 2: Solubility Profile of this compound in Various Solvents
| Solvent System | Solubility | Experimental Conditions | Notes |
|---|---|---|---|
| Water | 43 g/L (approx. 10 mg/mL) | 20°C | Concentration varies slightly with temperature [2] |
| Dimethyl Sulfoxide (DMSO) | ≥28.6 mg/mL | Room temperature | Suitable for preparing stock solutions [2] |
| Ethanol (EtOH) | Insoluble | Room temperature | Not recommended as a solvent [2] |
| Aqueous Solutions | ≥18 mg/mL | Room temperature | pH-dependent solubility [2] |
The aqueous solubility of this compound is approximately 43 g/L at 20°C, equivalent to about a 10% (w/v) solution [2]. In dimethyl sulfoxide (DMSO), the compound demonstrates good solubility (≥28.6 mg/mL), making it suitable for preparing stock solutions for biological testing [2]. Conversely, the compound is practically insoluble in ethanol and other less polar organic solvents, which limits its formulation options in certain pharmaceutical systems [2]. The solubility in water is temperature-dependent, with generally higher solubility at elevated temperatures, though specific quantitative data for temperature effects are limited in the search results.
The pH-solubility relationship follows a typical pattern for ionizable compounds, with higher solubility at alkaline pH where the carboxylate groups remain ionized. As pH decreases, precipitation may occur due to formation of the less soluble free acid form. This property is particularly relevant when considering the compound's behavior in different physiological compartments or when formulating with pH-modifying excipients. The log P value of -3.2 at 20°C confirms the compound's high hydrophilic character and limited membrane permeability [2].
Beyond its role as a pharmaceutical salt former, this compound exhibits intrinsic biological activity as a potent agonist of the orphan receptor GPR35 [2] [3]. GPR35 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) strongly expressed in the gastrointestinal tract (particularly the lower intestine and colon), dorsal root ganglia, and various immune cells including monocytes and dendritic cells [2]. This receptor represents a potential therapeutic target for various conditions, including inflammation, pain, and cancer [2].
The signaling mechanisms of this compound through GPR35 activation involve multiple pathways as illustrated below:
GPR35 Signaling Pathway Activated by this compound
The compound demonstrates high potency in GPR35 activation, with a reported EC₅₀ value of 79 nM [3]. It effectively induces GPR35 internalization and activates the ERK1/2 signaling pathway with EC₅₀ values of 22 nM and 65 nM, respectively [2] [3]. Furthermore, this compound mediates recruitment of β-arrestin2 to GPR35, which is involved in receptor desensitization and internalization processes [2]. These molecular activities translate to functional effects in biological systems, particularly antinociceptive actions in visceral pain models [2].
From a therapeutic perspective, the agonistic activity of this compound at GPR35 receptors presents both opportunities and considerations in pharmaceutical development. When used as a counterion for API salt formation, its intrinsic pharmacological activity must be considered in the overall risk-benefit assessment of the drug product. However, this biological activity may also contribute to therapeutic synergism in certain applications, particularly for drugs targeting pain, inflammation, or gastrointestinal disorders.
The primary pharmaceutical application of this compound is in the formation of poorly soluble salts with basic drug compounds to modify their dissolution characteristics and pharmacokinetic profiles. This approach is particularly valuable for creating long-acting injectable formulations or sustained-release oral dosage forms. Recent patent literature describes pamoate salts of various therapeutic agents, including acetylcholinesterase inhibitors (e.g., donepezil), NMDA receptor antagonists (e.g., memantine), atypical antipsychotics (e.g., olanzapine), and anti-Parkinson's agents (e.g., rotigotine, ropinirole, pramipexole) [4] [5] [6].
The salt formation process typically involves specific experimental procedures:
Step 1: Solution Preparation - Prepare separate solutions of the free base drug and this compound in suitable solvents (typically water, methanol, ethanol, or mixtures thereof) [5]. The concentration should be optimized based on the stoichiometry of the target salt.
Step 2: Mixing - Slowly add the pamoate solution to the drug solution with continuous stirring to ensure uniform crystal formation [5]. The mixing rate, temperature, and order of addition can influence the physical characteristics of the resulting salt.
Step 3: Precipitation - Allow the reaction mixture to stand or reduce solubility by cooling/partial solvent evaporation to facilitate complete precipitation of the pamoate salt [5].
Step 4: Isolation - Collect the precipitate by filtration or centrifugation, then wash with an appropriate solvent to remove unreacted starting materials [5].
Step 5: Drying - Dry the purified salt under vacuum at controlled temperature (typically 30-50°C) to constant weight, preserving the monohydrate form if desired [5].
A specific example from the search results details the preparation of olanzapine pamoate monohydrate [5]. In this process, olanzapine free base is dissolved in a suitable solvent (e.g., methanol), while this compound is dissolved in purified water. The solutions are mixed, and the resulting precipitate is isolated, washed, and dried to obtain the final salt form. The monohydrate character is confirmed by appropriate analytical techniques, with the water content typically around 2.0-3.5% w/w.
The experimental workflow for pharmaceutical salt formation can be summarized as follows:
Pharmaceutical Salt Formation Process Using this compound
Accurate determination of this compound solubility is essential for pharmaceutical development. The shake-flask method represents the standard approach for solubility measurement:
Equipment: Water bath shaker, analytical balance, HPLC system with UV detection, volumetric flasks, syringes, and membrane filters (0.45 μm) [2].
Procedure:
Analysis: Quantify concentration using a validated HPLC method with UV detection at an appropriate wavelength based on the compound's chromophore.
The search results describe an experimental protocol for evaluating the antinociceptive effects of this compound [2]:
This protocol demonstrates the concentration-dependent biological activity of this compound, which should be considered when used in pharmaceutical formulations where systemic exposure may occur.
This compound represents a versatile pharmaceutical adjunct with specific applications in modifying drug solubility and release characteristics. Its well-defined solubility profile, characterized by moderate aqueous solubility (43 g/L at 20°C) and poor organic solvent solubility, makes it particularly valuable for creating sustained-release formulations of highly soluble basic drugs [2]. The recent discovery of its potent GPR35 agonist activity (EC₅₀ = 79 nM) adds a new dimension to its application in pharmaceutical development, suggesting potential unanticipated pharmacological effects when used as a counterion [2] [3].
For research and development professionals, several considerations emerge from this analysis. First, the solubility limitations in organic solvents may restrict formulation options for certain delivery systems. Second, the intrinsic biological activity of this compound warrants careful evaluation in preclinical studies, particularly for chronic therapies where GPR35 activation may produce unintended effects. Third, the pH-dependent solubility characteristics should be factored into formulation design, especially for oral dosage forms that will experience gastrointestinal pH variations.
The table below summarizes the fundamental characteristics of Pamoic Acid Disodium Salt Monohydrate from the search results.
| Property | Details |
|---|---|
| CAS Number (Monohydrate) | 71607-30-2 [1] [2] |
| CAS Number (Anhydrous) | 6640-22-8 [3] [4] [5] |
| Molecular Formula | C₂₃H₁₄Na₂O₆·H₂O [3] [1] |
| Molecular Weight | 450.36 g/mol [3] [1] |
| Purity | >98.0% (HPLC) [3] [4] |
| Appearance | White to Yellow powder to crystal [3] |
| Storage | Room temperature (recommended in a cool, dark place <15°C) [3] |
Pamoic Acid Disodium Salt is recognized in pharmacology for two primary roles:
| Biological Activity Parameter | Value / Effect |
|---|---|
| GPR35 Agonist (EC₅₀) | 79 nM [5] |
| ERK1/2 Activation (EC₅₀) | 65 nM [5] |
| GPR35 Internalization (EC₅₀) | 22 nM [5] |
| β-arrestin2 Recruitment | Potent activity [5] |
| In Vivo Effect | Antinociceptive (pain-blocking) activity [5] |
This pharmacological pathway can be visualized as follows:
Pamoic Acid activates GPR35, triggering downstream signaling events that result in an antinociceptive effect.
While a full, step-by-step protocol is not available, one search result provides a real-world example of its application in an experimental setting.
The data indicates that Pamoic Acid Disodium Salt Monohydrate is more than just an inert salt former; it is a potent and specific biological activator of GPR35. When formulating with this compound, you should be aware that it may introduce unintended pharmacological activity due to its strong GPR35 agonist effects [5]. Its ability to modulate drug dissolution is a key property for formulation scientists aiming to control drug release profiles [6].
The table below consolidates the fundamental identification and reported biological activity of the compound.
| Property Category | Details |
|---|---|
| IUPAC Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [1] [2] |
| Molecular Formula | C23H16Na2O7 [1] [2] |
| Molecular Weight | 450.3 g/mol [1] [2] |
| CAS Number | 71607-30-2 [1] [3] |
| Other Names | Disodium pamoate monohydrate; Pamoic acid disodium salt [3] [4] |
| Reported Target | GPR35 (G-Protein Coupled Receptor 35) [4] |
| Reported Activity | Potent GPR35 agonist (EC50 = 79 nM); induces receptor internalization; activates ERK1/2 signaling (EC50 = 65 nM) [4] |
The provided search results do not contain detailed experimental protocols for working with this compound. Its role in research can be inferred from the following contexts:
Based on the biological activity described in the search results, the compound's interaction with the GPR35 receptor triggers at least two key downstream events. The diagram below outlines this core signaling pathway.
Since explicit protocols are unavailable, here is a general framework for designing experiments:
In Vitro Assays for GPR35 Agonism:
Key Considerations:
The table below summarizes the core chemical and physical properties of disodium pamoate monohydrate:
| Property | Specification |
|---|---|
| CAS Number (Monohydrate) [1] | 71607-30-2 |
| CAS Number (Anhydrous) [2] [3] | 6640-22-8 |
| Molecular Formula [1] | C₂₃H₁₆Na₂O₇ |
| Molecular Weight [1] | 450.35 g/mol |
| Appearance [4] | Yellow, crystalline powder |
| Melting Point [2] | ~300 °C |
| Water Solubility [3] | ~43 g/L at 20°C |
| Synonyms | Pamoic acid disodium salt, Sodium pamoate, Disodium embonate [2] [1] [4] |
Disodium pamoate is a potent and well-characterized agonist for the orphan G-protein coupled receptor (GPCR) GPR35 [2] [3]. The following diagram illustrates the key signaling pathways and experimental outcomes associated with its activity:
Key signaling pathways of disodium pamoate via GPR35 activation.
The biological activity is quantitatively summarized below:
| Biological Assay | Effect / EC₅₀ Value |
|---|---|
| GPR35 Agonism [2] | 79 nM |
| GPR35 Internalization [2] | 22 nM |
| ERK1/2 Activation [2] | 65 nM |
| β-arrestin2 Recruitment [2] | Potent |
| In Vivo Antinociception [3] | Effective (ED₅₀ ~40.5 mg/kg in mice) |
A primary industrial application of disodium pamoate is to form poorly soluble pamoate salts of active pharmaceutical ingredients (APIs). This technique is used to create long-acting injectable or implantable drug formulations, as the low solubility of the pamoate salt complex leads to slow release and sustained duration of action [5] [6]. A specific example documented in a patent is its use in forming olanzapine pamoate monohydrate, a long-acting antipsychotic injection [5].
The following methodology is adapted from a patent for preparing an API pamoate salt (olanzapine pamoate monohydrate), providing a practical workflow [5]:
General workflow for preparing an API pamoate salt [5].
Key Process Parameters [5]:
Hydrophobic Ion Pairing (HIP) represents a versatile formulation strategy for modulating the solubility characteristics of charged hydrophilic molecules, ranging from small molecule drugs to peptide and protein therapeutics [1]. This technique involves forming ionic complexes between charged drug molecules and oppositely-charged counterions containing hydrophobic moieties, effectively converting hydrophilic compounds into hydrophobic complexes that can be more readily incorporated into drug delivery systems [1]. The resulting complexes are typically water-insoluble and precipitate in aqueous media, making them ideal for encapsulation in various nanocarrier systems [1].
Disodium pamoate (also known as embonic acid) has emerged as a particularly effective counterion for HIP applications due to its unique molecular structure featuring two anionic charges and extended aromatic ring systems that contribute significant hydrophobicity [2] [3]. This bifunctional character enables disodium pamoate to form stable complexes with cationic drug molecules, significantly enhancing their hydrophobicity and compatibility with organic carriers while maintaining the reversible nature of the ionic interaction [2]. The resulting complexes have demonstrated exceptional performance in improving drug loading and controlling release kinetics from various nanoformulations [3].
The HIP technique operates on the principle of electrostatic interaction between ionizable drug molecules and oppositely-charged hydrophobic counterions. This process effectively masks the native charge of the drug molecule while introducing hydrophobic domains from the counterion, thereby reducing solubility in aqueous environments and enhancing compatibility with hydrophobic excipients and organic solvents [1]. The transformation occurs without modifying covalent bonds, distinguishing it from prodrug strategies and potentially simplifying regulatory pathways [1].
The thermodynamic driving force behind HIP complex formation involves both entropy and enthalpy considerations. In aqueous solutions, water molecules form ordered structures around hydrophobic surfaces, resulting in a decrease in system entropy. The association between drug and counterion displaces these ordered water molecules, leading to an increase in entropy that drives complex formation [1]. Additionally, the low dielectric constant within the hydrophobic core of the complex strengthens electrostatic interactions between paired ions, further stabilizing the complex [1].
For successful HIP complexation, certain molecular prerequisites must be met:
Table 1: Molecular Properties Conducive to Successful HIP Complexation
| Property | Drug Requirement | Counterion Requirement | Optimal Conditions |
|---|---|---|---|
| Ionizability | Ionizable group(s) with pKa in physiological range | Complementary charge group | pKa difference ≥2 pH units |
| Hydrophobicity | Variable | High (alkyl/aryl groups) | Log P counterion > Log P drug |
| Molecular Weight | Small molecules to proteins | Typically 200-500 Da | Balanced charge density |
| Steric Factors | Accessible charged groups | Minimal steric hindrance around charge | Favorable molecular orientation |
HIP has become particularly valuable in the encapsulation of hydrophilic molecules into nano-scale delivery vehicles, addressing one of the most persistent challenges in formulation science [1]. Conventional encapsulation techniques for hydrophobic drugs often yield poor results when applied to hydrophilic compounds, resulting in low drug loading and inefficient encapsulation [2]. By temporarily increasing drug hydrophobicity through HIP, formulation scientists can employ techniques optimized for poorly-water-soluble therapeutics, achieving encapsulation efficiencies up to 100% and drug loadings up to 30% in some reported cases [1].
Research with disodium pamoate has demonstrated exceptional performance in nanocarrier formulations. In one notable study, AZD2811-loaded PLA-PEG nanoparticles incorporating disodium pamoate achieved five-fold higher encapsulation efficiency and significantly increased drug loading compared to nanoparticles made without hydrophobic ion pairs [3]. Similarly, ciprofloxacin complexed with disodium pamoate exhibited superior encapsulation efficiency in PLGA nanoparticles compared to complexes formed with other counterions [2]. These enhancements translate directly to improved therapeutic potential, as demonstrated by the selection of an AZD2811-pamoate formulation for Phase 1 clinical evaluation [3].
A particularly powerful application of HIP with disodium pamoate involves modulating drug release kinetics from delivery systems. The stability of the ion-paired complex directly influences release rates, allowing formulators to design systems with tailored release profiles without modifying the chemical structure of the active pharmaceutical ingredient (API) or polymer carrier [3]. This approach provides a valuable tool for optimizing bioavailability and therapeutic efficacy.
Studies have demonstrated that disodium pamoate complexes can yield extended release profiles across diverse therapeutic categories. In the case of AZD2811 nanoparticles, researchers achieved release half-lives ranging from approximately 2 to 120 hours by employing different counterions, with pamoate complexes providing sustained release characteristics [3]. Similarly, ciprofloxacin-pamoate complexes displayed distinct salt-dependent release patterns, with greater stability in physiological saline compared to other complex types [2]. This tunable release capability enables precision formulation for specific clinical applications, from rapid-onset therapies to prolonged treatment regimens.
The following protocol describes the formation of hydrophobic ion pairs between cationic drug molecules and disodium pamoate, adapted from established methodologies with modifications for optimal performance [5] [2]:
Prepare separate aqueous solutions of the API (5 mg/mL) and disodium pamoate (approximately half the molar concentration of the API due to pamoate's divalent nature) [5]
Mix the solutions at 1:1 volume ratio in a suitable container (e.g., Eppendorf tube)
Vortex the mixture at 1000 rpm for 5 minutes until a cloudy suspension appears, indicating complex formation [5]
Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the solid complex
Carefully remove and retain the supernatant for analysis of free drug content
Wash the pellet twice with ultrapure water, followed by centrifugation at 10,000 rpm for 15 minutes after each wash to remove any traces of uncomplexed drug or counterion
Freeze-dry the washed complex to remove residual water and store refrigerated in a sealed container until use [5]
This protocol describes the incorporation of pre-formed drug-pamoate complexes into PLGA nanoparticles using a solid-in-oil-in-water (S/O/W) emulsion method, adapted from current research with ciprofloxacin-pamoate complexes [2]:
Dissolve the drug-pamoate complex in a minimal amount of suitable organic solvent along with PLGA polymer
Emulsify the organic phase in aqueous PVA solution using probe sonication or high-pressure homogenization
Stir the resulting emulsion overnight to evaporate the organic solvent
Collect nanoparticles by centrifugation at 15,000 rpm for 30 minutes
Wash nanoparticles twice with ultrapure water to remove excess surfactant
Resuspend in appropriate buffer or lyophilize for storage
Determining the efficiency of HIP complex formation is essential for process optimization and quality control. The following approaches provide comprehensive characterization:
Supernatant Analysis: Following complex separation by centrifugation, analyze the supernatant using HPLC or UV-Vis spectroscopy to quantify uncomplexed drug [5]. Complexation efficiency (CE) is calculated as:
CE (%) = [(Total drug - Free drug) / Total drug] × 100
FTIR Spectroscopy: Fourier-transform infrared spectroscopy detects characteristic shifts in absorption bands that confirm ionic bond formation between drug and counterion [5]. Specifically, look for changes in amine stretching vibrations for cationic drugs and carboxylate vibrations for disodium pamoate.
Nuclear Magnetic Resonance (NMR): Solution-state NMR can demonstrate ion pairing through chemical shift changes and nuclear Overhauser effect (NOE) correlations between drug and counterion protons [3].
Comprehensive characterization of HIP complexes ensures predictable performance in subsequent formulation steps:
Table 2: Essential Characterization Techniques for HIP Complexes
| Parameter | Analytical Method | Key Information | Acceptance Criteria |
|---|---|---|---|
| Complex Stoichiometry | Job's plot method, elemental analysis | Molar ratio in final complex | Consistent with theoretical charge balance |
| Thermal Properties | Differential scanning calorimetry (DSC) | Melting point depression, amorphous character | Loss of individual component transitions |
| Crystallinity | X-ray diffraction (XRD) | Physical form, crystal structure | Reduced crystallinity suggests complex formation |
| Morphology | Scanning electron microscopy (SEM) | Particle shape, surface characteristics | Uniform appearance |
| Stability | Forced degradation studies | Chemical and physical stability under stress | <5% degradation under tested conditions |
Despite its relative simplicity, HIP complexation can present formulation challenges that require systematic troubleshooting:
Low Complexation Efficiency: Inadequate complex formation often results from suboptimal pH or incorrect stoichiometry. Solution: Systematically vary the pH around the pKa values of both drug and counterion, and screen molar ratios from 1:0.25 to 1:4 (drug:counterion) to identify optimal conditions [2]
Poor Nanoparticle Encapsulation: Even with successful complexation, encapsulation efficiency may remain low due to complex leakage during formulation. Solution: Optimize the solvent system and consider alternative nanocarrier preparation methods such as nanoprecipitation or microfluidics-assisted techniques [4]
Rapid Drug Release: Inadequate complex stability results in premature drug release. Solution: Evaluate alternative counterions with different hydrophobicities or incorporate additional hydrophobic excipients to strengthen the complex [3]
Complex Instability: Some complexes may demonstrate physical or chemical instability during storage. Solution: Implement appropriate lyophilization protocols with cryoprotectants and optimize storage conditions (temperature, humidity protection, inert atmosphere) [2]
Transitioning from laboratory-scale preparation to pilot or production scale requires attention to several critical factors:
Mixing Dynamics: As batch size increases, mixing efficiency during complexation becomes crucial. Implement controlled mixing systems with reproducible shear rates to ensure consistent complex properties
Purification Methods: Laboratory-scale centrifugation may become impractical at larger scales. Consider implementing tangential flow filtration or other scalable separation techniques
Process Analytical Technology (PAT): Incorporate in-line monitoring of critical parameters (pH, conductivity, turbidity) to ensure batch-to-batch consistency
Quality Control: Establish rigorous specifications for complex properties including particle size distribution, residual solvent levels, and crystallinity to maintain product quality
The following diagram illustrates the complete process from complex formation through nanocarrier encapsulation:
Diagram 1: HIP Complexation and Nanocarrier Encapsulation Workflow. This diagram illustrates the sequential steps involved in forming hydrophobic ion pairs with disodium pamoate and subsequent encapsulation into polymeric nanoparticles.
The comprehensive characterization of HIP complexes requires a multifaceted analytical approach:
Diagram 2: Comprehensive Analytical Characterization Scheme for HIP Complexes. This workflow outlines the multifaceted approach required to fully characterize hydrophobic ion pairs, incorporating physical, chemical, and performance evaluations.
Hydrophobic ion pairing with disodium pamoate represents a powerful formulation strategy for enhancing the encapsulation and delivery of hydrophilic active pharmaceutical ingredients. The technique enables formulators to overcome one of the most persistent challenges in drug delivery—the incompatibility between hydrophilic drugs and hydrophobic carrier systems. Through appropriate implementation of the protocols described in this document, researchers can achieve substantial improvements in drug loading, encapsulation efficiency, and controlled release performance.
The reversible nature of the ionic interaction, combined with the robust complexation provided by disodium pamoate's unique molecular structure, makes this approach particularly valuable for clinical formulation development. As evidenced by the advancement of pamoate-containing formulations to human trials, this technology has transitioned from experimental curiosity to clinically validated strategy [3]. With continued refinement of protocols and deeper understanding of structure-performance relationships, hydrophobic ion pairing with disodium pamoate is poised to remain a cornerstone technique in the formulation scientist's toolkit for years to come.
Disodium pamoate monohydrate is a valuable counter-ion in Hydrophobic Ion Pairing (HIP), a technique crucial for modifying the physicochemical properties of hydrophilic drug molecules. The primary application, as demonstrated in recent research, is to enhance the drug loading capacity and enable the sustained release of active pharmaceutical ingredients (APIs) from biodegradable polymeric microparticles, such as those made from PLGA (poly (lactic-co-glycolic acid)) [1]. This is particularly beneficial for developing long-acting injectable (LAI) formulations, which improve patient adherence by reducing dosing frequency.
The pamoate ion functions by forming a poorly water-soluble, stoichiometric complex with protonated basic drug molecules. This complexation reduces the inherent hydrophilicity of drug salts, facilitating their more efficient encapsulation into hydrophobic polymer matrices and preventing the rapid initial "burst release" often seen with highly soluble drugs [1].
The following table summarizes two specific, research-grade applications of this compound complexation for formulating long-acting injectables:
Table 1: Documented Applications of this compound Complexation
| Drug Compound | Therapeutic Area | Formulation Objective | Key Outcome | Source | | :--- | :--- | :--- | :--- | :--- | | Nor-LAAM (Nor-Levo-α-acetylmethadol) | Opioid Use Disorder (OUD) | Develop sustained-release PLGA microparticles via HIP to reduce dosing frequency and improve efficacy. | Achieved a high drug loading of 11 wt.% and sustained release for over 4 weeks in vitro. A single subcutaneous injection provided detectable plasma levels for at least 15 days in a rabbit model [1]. | | Olanzapine | Atypical Antipsychotic (e.g., Schizophrenia) | Form a stable salt, olanzapine pamoate monohydrate, for long-acting depot injection. | Created a crystalline salt with defined particle size (dv50 = 7.4 µm). The formulation provided sustained release from a subcutaneous or intramuscular depot, though it could elicit a foreign body response at the injection site [2]. |
This section provides a detailed methodology for forming the nor-LAAM pamoate complex and encapsulating it into PLGA microparticles, adapted from the literature [1].
The diagram below illustrates the key stages of the hydrophobic ion pairing and microparticle formulation process.
Diagram 1: HIP Complexation and Microparticle Formulation Workflow.
Comprehensive characterization is essential to confirm the success of complexation and the quality of the final formulation. Key methods and typical results are summarized below.
Table 2: Characterization Methods for Pamoate Complexes and Formulations
| Analyte | Characterization Method | Key Parameters & Expected Outcomes |
|---|---|---|
| HIP Complex | Powder X-ray Diffraction (PXRD) | Determine crystallinity and phase identity of the formed salt [2]. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups and confirm salt formation via shifts in characteristic bands [2]. | |
| Thermal Analysis (DSC/TGA) | Determine melting point, dehydration events, and thermal stability [2]. | |
| Microparticles | Laser Light Scattering | Measure average particle size (e.g., 19 μm) and size distribution (e.g., dv10, dv50, dv90) [1] [2]. |
| Scanning Electron Microscopy (SEM) | Assess surface morphology (e.g., spherical, smooth, porous) and confirm absence of drug crystals [1]. | |
| In Vitro Release Testing | Quantify drug release over time in physiological buffer (e.g., sustained release over 4 weeks with minimal burst) [1]. | |
| Drug Loading & Encapsulation Efficiency | Determine actual drug content in MPs (e.g., 11 wt.%) via solvent extraction and HPLC analysis [1]. | |
| Biological Performance | Pharmacokinetic (PK) Study | Measure drug concentration in plasma over time in animal models (e.g., rabbit, rat) to determine half-life and bioavailability [1]. |
| Therapeutic Efficacy Model | Evaluate reduction in disease symptoms (e.g., reduction in fentanyl choice in addicted rat models) [1]. |
The diagram below outlines the logical relationship between key formulation variables, the critical quality attributes (CQAs) of the intermediate complex, and the resulting performance of the final microparticle product.
Diagram 2: Logic Model of Formulation Factors and Outcomes.
While pamoate salts are pharmaceutically accepted, the resulting long-acting depot formulations can elicit a local tissue response, which is common to many implanted materials.
This compound is a highly effective counter-ion for forming hydrophobic complexes with basic drugs. The well-defined HIP and microparticle formulation protocol enables the development of robust, long-acting injectable formulations with high drug loading and sustained release profiles. This approach holds significant promise for improving treatment paradigms in chronic conditions such as substance use disorder and psychiatric illnesses, primarily by enhancing patient adherence through reduced dosing frequency.
Pamoate salts (also known as embonates) represent a specialized class of pharmaceutical salts formed between basic drug substances and pamoic acid (4,4′-methylenebis(3-hydroxy-2-naphthoic acid)). These salts have gained significant importance in pharmaceutical development due to their unique properties that enable modified-release drug delivery systems. The pamoate anion features two naphthalene rings connected by a methylene bridge, creating a bulky, hydrophobic structure with multiple oxygen atoms capable of hydrogen bonding. This specific molecular configuration is responsible for the characteristically low aqueous solubility of pamoate salts, which forms the basis for their sustained-release applications in pharmaceutical formulations [1] [2].
The strategic importance of pamoate salts in drug development stems from their ability to address key challenges in drug delivery. Pamoic acid possesses two carboxylic acid groups, enabling it to form salts with basic drug molecules in various stoichiometric ratios (typically 1:1 or 2:1 drug-to-pamoate ratios). This dianionic character allows for salt formation with drug molecules containing one or two basic centers. From a toxicological perspective, pamoate is considered a pharmaceutically acceptable salt former, meaning trace residues are not problematic in drug synthesis according to regulatory standards. This acceptability, combined with their predictable crystallization behavior, makes pamoate salts valuable tools for pharmaceutical scientists seeking to develop long-acting medications through a salt formation approach [2].
Pamoic acid (C₂₃H₁₆O₆) is a dicarboxylic acid with a molecular weight of 388.375 g/mol and a melting point ≥300°C, indicating exceptional thermal stability. The compound is practically insoluble in water and common organic solvents, with a log P value of 6.169, reflecting its highly hydrophobic nature. The acid dissociation constants (pKa values) are approximately 2.675 for the first proton, making it sufficiently acidic to form salts with most basic pharmaceutical compounds [1]. The presence of multiple oxygen atoms enables significant hydrogen bonding interactions, which influence both the crystal packing and dissolution behavior of resulting pharmaceutical salts [1].
The primary pharmaceutical application of pamoate salts lies in creating modified-release formulations that extend the delivery of active pharmaceutical ingredients into the bloodstream, thereby providing long-lasting therapeutic effects. This extended release profile relies on the poor relative solubility of pamoate salts in digestive fluids, which inherently limits dissolution rates and consequently modulates drug absorption kinetics. Numerous commercial pharmaceuticals utilize this principle, particularly for psychotropic agents, anthelmintics, and other medications requiring sustained plasma concentrations [2].
Table 1: Commercially Available Pharmaceutical Drugs Utilizing Pamoate Salts
| Drug Substance | Therapeutic Category | Salt Stoichiometry | Key Pharmaceutical Benefit |
|---|---|---|---|
| Olanzapine pamoate | Atypical antipsychotic | Not specified | Extended-release injectable suspension providing several weeks of duration [3] |
| Pyrantel pamoate | Anthelmintic | 1:1 | Poor absorption from GI tract limits systemic exposure, targeting intestinal parasites [4] |
| Pyrvinium pamoate | Anthelmintic | 1:1 | Effective against parasitic nematodes including Enterobius and Strongyloides [5] |
| Memantine pamoate | Alzheimer's treatment | 1:1 | Reduced solubility for sustained release applications [6] |
| Risperidone pamoate | Antipsychotic | 1:1 | Long-acting injectable formulation [2] |
| Haloperidol pamoate | Antipsychotic | 1:1 or 2:1 | Extended-release profile [2] |
Beyond their sustained-release applications, pamoate salts also demonstrate biological activity through interaction with the orphan G protein-coupled receptor GPR35. Pamoic acid itself acts as an agonist for GPR35, activating ERK and β-arrestin2 pathways, and exhibiting antinociceptive properties in preclinical models. This additional pharmacological activity presents both opportunities and considerations when designing pamoate salt formulations, as the counterion may contribute to the overall pharmacological profile [1].
Pamoic acid serves as the fundamental starting material for all pamoate salt preparations. Two established methods for synthesizing pamoic acid have been documented, both employing 2-hydroxy-3-naphthoic acid and formaldehyde as primary reactants through an electrophilic aromatic substitution mechanism [2].
Method I: Acid-Catalyzed Synthesis
Method II: Base-Mediated Synthesis
Sodium pamoate serves as a convenient intermediate for subsequent pamoate salt formation. The disodium salt can be readily prepared by dissolving pamoic acid in aqueous sodium hydroxide according to the reaction:
Pamoic Acid + 2 NaOH → Sodium Pamoate + 2 H₂O [7]
Although the equilibrium solubility of sodium pamoate in water at 20°C is less than 10%, solutions readily form supersaturated concentrations, allowing preparation of more concentrated solutions for salt formation processes. The resulting sodium pamoate can be used directly in subsequent drug salt formation steps [2].
The formation of drug-pamoate salts typically involves combining a solution of the drug free base with a solution of pamoic acid or sodium pamoate under controlled conditions. The following generalized protocol can be adapted for specific drug substances:
Diagram: Experimental Workflow for Pamoate Salt Preparation
Pyrvinium Pamoate Preparation: A specific process for pyrvinium pamoate utilizes pyrvinium methyl sulfate as starting material reacted with disodium pamoate. This method offers advantages in yield, process costs, and environmental impact while facilitating industrialization. The process can yield specific crystalline forms (Form III and Form A) through controlled slurrying in ethanol or ethanol/water mixtures at reflux temperatures, providing purification pathways through crystal form conversion [5].
Memantine Pamoate Preparation: Memantine pamoate crystals (Form IV) can be prepared by adding a pamoate solution to a memantine hydrochloride solution, followed by reaction crystallization at 25-60°C for 5-15 minutes. The resulting Type I crystal can be further processed via suspension crystallization in an alcohol solvent to yield the Type III crystal form [6].
Haloperidol Pamoate Preparation: Different stoichiometries of haloperidol pamoate (1:1 or 2:1 drug-to-pamoate ratios) can be obtained by varying reactant concentrations and solvent compositions. For example, a 2:1 salt forms when adding 2.5 mL of 0.25M haloperidol in acidified ethanol to 12.5 mL of 0.05M disodium pamoate in ethanol/water (75/25), while a 1:1 salt results from combining 5 mL of 0.05M haloperidol solution with 1 mL of 0.25M disodium pamoate in ethanol/water (50/50) [2].
Comprehensive characterization of pamoate salts is essential for confirming salt formation, identifying polymorphic forms, and ensuring batch-to-batch consistency. The following analytical techniques provide complementary information about the solid-state properties of pamoate salts:
X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline forms and polymorphs of pamoate salts. Specific crystalline forms display characteristic diffraction patterns that serve as fingerprints for form identification. For example:
Differential Scanning Calorimetry (DSC): Thermal analysis provides information about phase transitions, melting behavior, and decomposition events. Memantine pamoate crystals, for instance, show a characteristic endothermic peak at 222.8 ± 2°C, corresponding to the melting point [6].
Spectroscopic Methods:
Table 2: Analytical Techniques for Pamoate Salt Characterization
| Analytical Technique | Information Provided | Typical Experimental Conditions | Application Example |
|---|---|---|---|
| X-Ray Powder Diffraction | Crystalline phase identification, polymorph screening | Cu Kα radiation, 5-40° 2θ range, 0.02° step size | Identification of pyrvinium pamoate Form III vs Form A [5] |
| Differential Scanning Calorimetry | Melting point, phase transitions, decomposition | 25-300°C range, 10°C/min heating rate under nitrogen | Memantine pamoate melting endotherm at 222.8°C [6] |
| UPLC-MS/MS | Quantitative analysis, impurity profiling | C18 column, acetonitrile/0.1% formic acid gradient, MRM detection | Simultaneous determination of pyrantel and metabolites in dog plasma [8] |
| HPLC-UV | Purity assessment, impurity profiling | C18 column, acetonitrile/water or methanol/water mobile phase | Determination of febantel and metabolites in lamb plasma [8] |
| Solubility Studies | Equilibrium solubility in various media | Shake-flask method, 24-48 hours equilibrium, HPLC quantification | Memantine pamoate solubility reduced 140x vs hydrochloride salt [6] |
Advanced spectroscopic techniques provide additional insights into the molecular structure and interactions within pamoate salts:
Diagram: Pamoate Salt Characterization Workflow
The primary pharmaceutical application of pamoate salts is in the development of modified-release drug products that extend therapeutic effect through reduced dissolution rates. This application leverages the inherently low aqueous solubility of pamoate salts to create depot formulations that slowly release active drug over extended periods. A prominent example is olanzapine pamoate, developed as an extended-release injectable suspension that can maintain therapeutic plasma levels for several weeks following a single injection. This sustained-release profile enables improved medication adherence in psychiatric patients, a population particularly challenged by non-adherence to daily dosing regimens [3].
The sustained-release mechanism of pamoate salts operates through dissolution-rate limited drug release. Following intramuscular injection or oral administration, the pamoate salt dissolves slowly in physiological fluids, maintaining a drug concentration gradient that favors continuous absorption. This controlled dissolution prevents rapid peak-trough plasma concentration fluctuations, resulting in more stable drug levels and potentially reduced side effects. The pamoate salt strategy is particularly valuable for drugs with relatively short elimination half-lives that would otherwise require frequent dosing to maintain therapeutic concentrations [2].
Beyond sustained release, pamoate salts can strategically modify drug solubility to address specific bioavailability challenges. For instance, memantine pamoate demonstrates a solubility reduction of at least 140-fold compared to memantine hydrochloride, creating opportunities for extended-release formulations of this Alzheimer's medication that could potentially reduce dosing frequency from twice daily to less frequent administration [6]. This significant solubility reduction directly supports the development of sustained-release products without requiring complex formulation technologies.
The impact of pamoate salt formation on bioavailability must be carefully evaluated during formulation development. While reduced solubility can extend release profiles, excessive reduction may compromise overall drug absorption and therapeutic efficacy. For example, pyrantel pamoate exhibits poor systemic absorption from the gastrointestinal tract, which is actually beneficial for its anthelmintic indication as it concentrates therapeutic activity in the intestinal lumen where parasites reside [4]. This targeted approach minimizes systemic exposure and potential side effects while maintaining efficacy against intestinal nematodes.
Pamoate salts can be effectively combined with advanced formulation technologies to achieve specific drug delivery objectives. For instance, the salt form can be incorporated into microparticulate systems, implants, or in situ gelling systems to further extend release duration or provide pulsatile release patterns. The compatibility of pamoate salts with various pharmaceutical excipients and manufacturing processes makes them versatile tools in formulation development, particularly for challenging drug candidates requiring specialized delivery approaches [3].
Comprehensive polymorph screening is essential during pamoate salt development to ensure consistent physical properties and performance characteristics in the final drug product. Different polymorphic forms can exhibit significantly different solubility, stability, and bioavailability profiles, potentially impacting product efficacy and safety. The International Conference on Harmonisation (ICH) guidelines require thorough polymorph screening to demonstrate manufacturing process robustness and final product stability [3].
An effective polymorph screening strategy should explore diverse crystallization conditions including:
Pamoate is generally recognized as a pharmaceutically acceptable counterion by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This acceptance facilitates regulatory approval of new drug products utilizing pamoate salts, particularly when the salt form demonstrates advantages over other forms in terms of stability, bioavailability, or manufacturability. The pamoic acid starting material should be well-characterized and controlled according to appropriate pharmacopeial standards, with special attention to residual solvent levels and potential impurities from the synthesis process [2].
Regulatory submissions for pamoate salt forms should include comprehensive characterization data establishing the chemical structure, crystallinity, polymorphic form, and physicochemical properties. Additionally, stability data under ICH conditions (25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) should demonstrate the physical and chemical stability of the selected salt form. For modified-release products, in vitro-in vivo correlation (IVIVC) studies may be necessary to establish the relationship between dissolution characteristics and pharmacokinetic profiles [3].
Several challenges may arise during the development of pamoate salt forms, including:
Pamoate salts represent a valuable tool in the pharmaceutical scientist's arsenal for addressing drug delivery challenges, particularly when sustained-release profiles are therapeutically beneficial. The well-defined preparation methods, characterized by the reaction between drug bases and pamoic acid or its sodium salt, provide a robust platform for creating pharmaceutical salts with modified dissolution characteristics. The comprehensive characterization strategies outlined in these application notes ensure thorough understanding of the solid-state properties and performance characteristics of pamoate salts.
As drug delivery technologies continue to evolve, pamoate salts will likely find expanded applications in combination with advanced delivery systems such as biodegradable microparticles, nanostructured carriers, and implantable devices. The ongoing research into the biological activity of pamoic acid itself at GPR35 receptors may also open new therapeutic opportunities beyond the traditional role of pamoate as an inert counterion. By applying the protocols and considerations detailed in these application notes, researchers can effectively leverage pamoate salt chemistry to overcome development challenges and create optimized drug products with enhanced therapeutic profiles.
The oil-in-water (O/W) emulsion solvent evaporation method represents a well-established technique for manufacturing sustained-release microparticles and microspheres in pharmaceutical development. This method has gained significant attention for its ability to encapsulate various active pharmaceutical ingredients (APIs) within biodegradable polymers, particularly poly(lactide-co-glycolide) (PLGA), to achieve controlled drug release profiles ranging from days to months. The incorporation of disodium pamoate as a hydrophobic counterion has emerged as a valuable strategy to enhance drug loading and modify release kinetics for certain pharmaceutical compounds, particularly those with inherent hydrophilicity that would otherwise be challenging to encapsulate efficiently.
The fundamental rationale for utilizing disodium pamoate lies in its ability to form low-solubility complexes with basic drug molecules, effectively reducing their aqueous solubility and thereby prolonging their release from polymeric matrices. This approach has been successfully applied to several therapeutic agents, including antipsychotic medications such as haloperidol, olanzapine, and aripiprazole, as well as Alzheimer's treatments like galantamine [1] [2] [3]. These pamoate salt forms demonstrate markedly extended release profiles compared to their hydrophilic counterparts, making them particularly suitable for long-acting injectable formulations that improve patient compliance by reducing dosing frequency.
The O/W emulsion solvent evaporation method offers several advantages over alternative encapsulation techniques, including relatively straightforward scalability, compatibility with thermolabile compounds, and the ability to achieve high encapsulation efficiencies for appropriately designed APIs. When combined with the pamoate salt approach, this manufacturing method enables the development of formulations that maintain stable plasma concentrations over extended periods, thereby minimizing peak-to-trough fluctuations and reducing side effects associated with conventional immediate-release formulations [1] [4].
The development of effective sustained-release formulations using the O/W emulsion solvent evaporation method with disodium pamoate requires careful selection of components, each serving specific functions in the final system. The primary polymer matrix typically consists of PLGA, a biodegradable and biocompatible copolymer approved by the FDA for various drug delivery applications. The selection of specific PLGA characteristics, including lactide:glycolide (L:G) ratio, molecular weight, and end-group functionality, directly influences both the degradation kinetics and the resulting drug release profile. For extended-release applications spanning several weeks, PLGA with higher lactide content (75:25) and molecular weights around 15-20 kDa has been demonstrated as effective [1] [4].
The active pharmaceutical ingredient must be converted to its pamoate salt form before encapsulation. This conversion significantly reduces aqueous solubility, enhancing encapsulation efficiency and sustaining release kinetics. The formation of pamoate salts involves an ion exchange reaction between the basic drug molecule and disodium pamoate, resulting in a 1:1 or 2:1 (drug:pamoate) complex that precipitates from solution [2] [3]. This salt formation is particularly beneficial for drugs requiring prolonged release, as the reduced solubility directly correlates with extended duration of action.
The organic solvent system must adequately dissolve both the polymer and the drug-pamoate complex while being immiscible with the aqueous phase. Common solvents include dichloromethane (DCM) alone or in combination with benzyl alcohol (BnOH) in typical ratios of 4:1 (v/v). Benzyl alcohol functions as a moderately water-miscible cosolvent that modulates the solvent extraction rate during emulsion hardening, ultimately influencing microparticle morphology and porosity [1]. The aqueous phase typically contains emulsifying agents such as poly(vinyl alcohol) (PVA) at concentrations ranging from 0.5% to 2.0%, which stabilizes the emulsion interface and controls droplet size during homogenization [5] [4].
Table 1: Formulation Components and Their Functions
| Component Category | Specific Examples | Function | Considerations |
|---|---|---|---|
| Polymer Matrix | PLGA (75:25, 15 kDa) | Biodegradable carrier controlling drug release | Higher lactide content and molecular weight prolong release |
| Drug Complex | Drug pamoate salt (e.g., galantamine pamoate) | Active ingredient with modified release properties | 1:1 or 2:1 drug:pamoate ratio affects solubility and loading |
| Organic Solvent | DCM/BnOH (4:1, v/v) | Dissolves polymer and drug complex | Polarity and evaporation rate influence particle morphology |
| Emulsifier | PVA (1-2% w/v) | Stabilizes emulsion droplets | Concentration affects particle size and size distribution |
| Aqueous Phase | Purified water | Continuous phase for emulsion | Extraction medium for solvent removal |
The quantitative composition of the formulation must be carefully optimized to achieve target characteristics such as particle size distribution, encapsulation efficiency, and release kinetics. For galantamine pamoate microspheres, an optimized formulation contained 28.0% drug loading with encapsulation efficiency of 87.1% and mean particle size of 75.2 μm [1]. These parameters were achieved through systematic optimization of the organic to aqueous phase ratio, emulsifier concentration, and processing conditions.
The hydrophile-lipophile balance (HLB) of the emulsification system critically influences emulsion type and stability. For O/W emulsions, emulsifiers with HLB values between 8-14 are typically preferred, with combinations of Span and Tween surfactants often employed to achieve the target HLB [6] [7]. The ratio and concentration of these surfactants significantly impact droplet size and distribution, with higher homogenization speeds generally producing smaller droplets but potentially affecting stability due to increased interfacial energy [8] [9].
Table 2: Representative Quantitative Composition for Galantamine Pamoate Microspheres
| Component | Quantity | Role in Formulation | Alternative Options |
|---|---|---|---|
| Galantamine Pamoate | 100 mg | Active ingredient | Other drug pamoate salts (aripiprazole, haloperidol) |
| PLGA (75:25, 15 kDa) | 300 mg | Biodegradable polymer | Varying L:G ratios (50:50 to 85:15) or molecular weights |
| DCM/BnOH (4:1) | 4 mL | Organic solvent system | Ethyl acetate, chloroform, or acetone variations |
| PVA Solution (1% w/v) | 100 mL | Aqueous continuous phase | PVP, polysorbates, or other stabilizers |
| Purified Water | 400 mL | Extraction/washing medium | Buffer solutions for pH control |
The synthesis of the drug-pamoate complex represents the initial critical step in formulation development. This process involves the ion exchange reaction between the drug molecule (typically in its salt form, such as hydrobromide or hydrochloride) and disodium pamoate, resulting in the precipitation of the poorly soluble pamoate complex.
Procedure:
Critical Parameters:
The O/W emulsion solvent evaporation process involves creating a stable emulsion of the organic polymer-drug solution in an aqueous continuous phase, followed by controlled removal of the organic solvent to form solid microparticles.
Diagram 1: Experimental workflow for O/W emulsion solvent evaporation method
Procedure:
Critical Parameters:
Comprehensive characterization of the prepared microparticles is essential to ensure batch-to-batch consistency and predict in vivo performance. Key analytical methods include:
Particle Size and Morphology:
Drug Loading and Encapsulation Efficiency:
Structural and Thermal Analysis:
The assessment of drug release profiles provides critical information for predicting in vivo performance and establishing quality control parameters.
Procedure:
Critical Parameters:
Diagram 2: Comprehensive characterization framework for pamoate salt microparticles
The O/W emulsion solvent evaporation method employing disodium pamoate salts has demonstrated excellent potential for developing sustained-release formulations. Experimental results from galantamine pamoate microspheres showed extended release profiles spanning 24 days in vitro, with corresponding stable plasma concentrations maintained for 17 days in rat models [1]. This sustained release behavior directly addresses the limitations of conventional formulations, including reduced gastrointestinal side effects and improved patient compliance.
The pamoate salt approach significantly enhances encapsulation efficiency compared to hydrophilic salt forms. For galantamine, encapsulation efficiency reached 87.1% for the pamoate form compared to typically less than 60% for the hydrobromide salt when using similar processing parameters [1]. This improvement directly results from the reduced aqueous solubility of the pamoate complex, which minimizes drug partitioning into the aqueous phase during emulsion formation. The resulting microspheres exhibited favorable morphological characteristics, including spherical shape with smooth surfaces and core-shell interior structures that facilitate controlled release kinetics.
Table 3: Characterization Parameters and Target Specifications
| Parameter | Target Specification | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Particle Size | 25-125 μm | Laser diffraction | D50: 50-100 μm, Span <2.0 |
| Drug Loading | 25-30% w/w | HPLC | 90-110% of theoretical |
| Encapsulation Efficiency | >85% | HPLC | >80% |
| Initial Burst Release (24h) | <20% | In vitro release | <25% |
| Complete Release Duration | 14-28 days | In vitro release | Sustained profile |
| Residual Solvent | <5000 ppm DCM, <5000 ppm BnOH | GC | Meet ICH guidelines |
The manufacturing parameters significantly influence critical quality attributes of the final product. Increasing primary emulsion homogenization speed from 6,500 to 13,500 rpm resulted in improved encapsulation efficiency (from 6.25% to 21.45%) and reduced initial burst release (from 67.41% to 32.59%) for protein-loaded PLGA microspheres [5]. Similarly, extended secondary emulsification time beyond 1 minute decreased encapsulation efficiency due to increased drug diffusion from the internal phase. These findings highlight the importance of parameter optimization during process development.
The pamoate counterion provides additional benefits beyond solubility modification. The crystalline nature of pamoate salts contributes to enhanced stability of the encapsulated drug, protecting susceptible functional groups from chemical degradation during processing and storage. This characteristic is particularly valuable for molecules prone to hydrolysis or oxidation in the polymeric matrix. Additionally, the ability to form both 1:1 and 2:1 drug-pamoate complexes provides formulation scientists with flexibility to optimize drug loading while maintaining desired release characteristics [3].
Despite the relative maturity of the O/W emulsion solvent evaporation technique, several challenges may arise during process development and scale-up. The following table addresses common issues with proposed solutions:
Table 4: Troubleshooting Guide for Common Formulation Challenges
| Problem | Potential Causes | Corrective Actions | Preventive Measures |
|---|---|---|---|
| Low Encapsulation Efficiency | Excessive drug solubility in aqueous phase; Rapid solvent evaporation; Inadequate emulsion stability | Convert to pamoate salt; Increase polymer concentration; Optimize emulsifier type and concentration | Use hydrophobic salt forms; Reduce processing temperature; Increase continuous phase viscosity |
| High Initial Burst Release | Drug crystals on surface; High porosity; Small particle size | Modify solvent removal rate; Increase polymer molecular weight; Implement washing step to remove surface drug | Optimize homogenization speed; Use co-solvents to modulate precipitation; Add post-treatment annealing |
| Particle Aggregation | Inadequate stabilizer concentration; High solid content; Rapid solvent evaporation | Increase emulsifier concentration; Reduce particle concentration during hardening; Implement secondary dilution | Optimize PVA concentration (typically 1-2%); Control evaporation rate; Consider alternative stabilizers |
| Irregular Morphology | Rapid solvent removal; Polymer precipitation; High osmotic pressure | Adjust solvent composition (add benzyl alcohol); Control temperature gradient; Modify aqueous phase composition | Use solvent mixtures with different volatilities; Implement controlled evaporation rates |
| Incomplete Release | Excessive polymer molecular weight; Drug-polymer interactions; Poor degradation | Incorporate porosigens; Adjust L:G ratio; Blend different molecular weight polymers | Optimize polymer selection; Include hydrophilic additives; Control internal phase morphology |
The transition from laboratory-scale to industrial production requires careful attention to critical process parameters that may change with equipment dimensions and volumes. During scale-up, maintaining consistent shear conditions during emulsion formation becomes challenging, necessitating potential adjustment of homogenization speeds and times. The solvent evaporation rate, which depends on surface-to-volume ratio, typically decreases at larger scales, potentially requiring extended process times or modified temperature profiles.
Implementing quality by design (QbD) principles with defined critical material attributes (CMAs) and critical process parameters (CPPs) enhances robustness during technology transfer. Key CPPs include homogenization speed and time, phase temperatures, solvent evaporation rate, and stirring conditions during hardening [4]. These parameters should be systematically evaluated through designed experiments to establish appropriate design spaces that ensure consistent product quality across scales.
The oil-in-water emulsion solvent evaporation method combined with disodium pamoate salt formation represents a powerful formulation strategy for developing sustained-release drug delivery systems. This approach effectively addresses the challenge of encapsulating hydrophilic compounds by creating hydrophobic ion pairs that significantly reduce aqueous solubility, thereby enhancing encapsulation efficiency and prolonging drug release. The successful application of this technology to multiple therapeutic categories, including antipsychotics and Alzheimer's medications, demonstrates its versatility and clinical relevance.
The critical formulation parameters identified in these application notes—including polymer characteristics, drug-pamoate stoichiometry, emulsion stabilization, and processing conditions—provide a systematic framework for development scientists. Through careful optimization of these parameters, it is possible to achieve target product profiles with customized release kinetics spanning from days to months. The comprehensive characterization methods outlined ensure thorough understanding of critical quality attributes and their relationship to in vivo performance.
Future advancements in this field will likely focus on refined control over release kinetics through novel polymer architectures, combination therapies enabled by co-encapsulation approaches, and enhanced scalability through continuous manufacturing processes. The continued evolution of this technology holds significant promise for addressing unmet needs in long-acting drug delivery, particularly for chronic conditions requiring prolonged medication.
Hydrophobic Ion Pairing (HIP) has emerged as a powerful formulation strategy for enhancing the encapsulation efficiency of hydrophilic drugs into hydrophobic carriers, addressing a significant challenge in pharmaceutical development. This technique enables the conversion of charged hydrophilic molecules into hydrophobic complexes through ionic interaction with oppositely-charged counterions containing hydrophobic moieties [1]. The resulting uncharged complexes exhibit reduced water solubility and can be efficiently encapsulated into nanocarriers using standard techniques developed for poorly-water-soluble therapeutics [1].
Disodium pamoate (also known as pamoic acid) serves as an effective counterion for HIP applications, particularly for cationic drugs. Its molecular structure features extended aromatic systems that provide substantial hydrophobic character, enabling effective masking of drug hydrophilicity and facilitating integration into hydrophobic delivery systems. The dual anionic groups present in disodium pamoate allow for ionic interaction with positively charged drug molecules, forming stable, water-insoluble complexes [2] [3]. This application note provides detailed protocols and case examples for implementing disodium pamoate-mediated HIP to enhance drug loading in hydrophobic carriers.
The HIP technique fundamentally modifies the solubility profile of charged hydrophilic molecules through electrostatic interactions with amphiphilic counterions. This process involves two primary mechanisms that enhance overall hydrophobicity:
The thermodynamic driving forces for HIP complex formation include the entropy gain from released counterions and water molecules, alongside the enthalpy contribution from newly formed electrostatic interactions in a low-dielectric environment [1]. The dielectric constant of the resulting complex core is significantly lower than that of water (ε = 80), which magnifies the strength of electrostatic attractions and stabilizes the paired complex [1].
Disodium pamoate possesses several structural advantages that make it particularly effective for HIP applications:
The steric arrangement of disodium pamoate facilitates effective shielding of drug hydrophilicity while contributing minimal molecular weight per charge center, optimizing the mass efficiency of the pairing process.
Figure 1: Mechanism of Hydrophobic Ion Pairing (HIP) Using Disodium Pamoate
A compelling demonstration of disodium pamoate's effectiveness comes from research on nor-Levo-α-acetylmethadol (nor-LAAM) formulation for treating opioid use disorder [2]. The hydrochloride salt of nor-LAAM exhibited high water solubility, making direct encapsulation into PLGA microparticles challenging and resulting in suboptimal drug loading and release profiles [2].
Researchers implemented HIP methodology using disodium pamoate as the counterion, which dramatically improved formulation outcomes:
Additional evidence for disodium pamoate's effectiveness comes from nanoparticle formation studies with cinnarizine, an antihistamine with poor aqueous solubility [3]. Using Flash NanoPrecipitation (FNP) technology, researchers demonstrated that in situ hydrophobic salt formation with pamoic acid enabled successful nanoparticle production where the pure API could not be effectively encapsulated [3].
Table 1: Summary of HIP Case Studies with Disodium Pamoate
| Drug | Therapeutic Category | Carrier System | Key Results | Reference |
|---|---|---|---|---|
| Nor-LAAM | Opioid use disorder | PLGA microparticles | 11 wt.% drug loading; sustained release over 4 weeks; reduced initial burst | [2] |
| Cinnarizine | Antihistamine | PLA-PEG nanoparticles | Successful NC formation; modulated crystallinity; enhanced stability | [3] |
| Clozapine | Antipsychotic | PLA-PEG nanoparticles | Enabled nanoparticle formation; controlled release profile | [3] |
Research has demonstrated that counterion selection critically influences HIP complex properties and subsequent formulation performance. In the nor-LAAM study, disodium pamoate outperformed other counterions including oleic acid and sodium docusate in terms of drug loading and release profile [2]. The superior performance of disodium pamoate is attributed to its rigid aromatic structure, which provides greater hydrophobic shielding and complex stability compared to aliphatic counterions.
Materials:
Procedure:
Critical Parameters:
Materials:
Procedure:
Critical Parameters:
Materials:
Procedure:
Critical Parameters:
Figure 2: Experimental Workflow for HIP Complex Preparation and Encapsulation
FTIR Spectroscopy: Confirm ionic bond formation through shift in characteristic absorption bands (carboxylate stretching ~1550-1650 cm⁻¹)
¹H NMR: Monitor chemical shift changes indicating ionic interaction and determine complex stoichiometry
Elemental Analysis: Quantitatively determine complex composition and verify stoichiometry
UV-Vis Spectroscopy: Measure uncomplexed drug in supernatant to calculate complexation efficiency
Thermal Analysis (DSC):
X-Ray Powder Diffraction (XRPD):
Solubility Determination:
Table 2: Essential Characterization Techniques for HIP-Containing Formulations
| Parameter | Analytical Method | Acceptance Criteria | Significance |
|---|---|---|---|
| Particle Size & Distribution | Dynamic Light Scattering (DLS), Laser Diffraction | PDI < 0.3 for nanoparticles; Span < 2 for microparticles | Influences release rate, injectability, and stability |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Smooth surface, spherical morphology | Affects release kinetics and polymer degradation |
| Drug Loading | HPLC after extraction | >85% of theoretical loading | Determines dosage form efficacy and dosing frequency |
| Encapsulation Efficiency | HPLC of supernatant | Typically >90% | Impacts process efficiency and cost-effectiveness |
| In Vitro Release | Dialysis in sink conditions | Sustained release profile matching target duration | Predicts in vivo performance and dosing interval |
Incomplete Complex Formation:
Low Drug Loading in Final Formulation:
Rapid Drug Release (Burst Effect):
Particle Aggregation:
HIP Complex Formation:
Encapsulation Process:
Disodium pamoate enjoys established regulatory acceptance as a pharmaceutical excipient with documented use in approved products. The HIP approach using disodium pamoate offers significant regulatory advantages over prodrug strategies because it does not create new molecular entities requiring full FDA approval [1] [3]. The ionic interactions formed during HIP complexation are generally recognized as reversible modifications that regenerate the original API upon release in biological environments.
Disodium pamoate-based HIP complexes demonstrate excellent compatibility with various biodegradable polymers commonly used in sustained-release formulations:
Chemical Stability:
Physical Stability:
Hydrophobic Ion Pairing with disodium pamoate represents a versatile formulation strategy for enhancing the encapsulation of hydrophilic drugs into hydrophobic carriers. The technique provides substantial improvements in drug loading capacity, encapsulation efficiency, and release profile control, addressing fundamental challenges in sustained-release formulation development.
The experimental protocols outlined in this application note provide robust methods for implementing disodium pamoate-mediated HIP in various drug delivery systems. The case studies demonstrate that this approach enables the transformation of challenging hydrophilic compounds into viable candidates for long-acting injectable formulations, potentially expanding the range of therapeutics amenable to sustained-release delivery.
Future developments in this field may include:
When implementing these protocols, researchers should consider the specific physicochemical properties of their drug candidates and adapt the general principles accordingly. With proper optimization, disodium pamoate-mediated HIP can significantly enhance the development of effective sustained-release formulations for hydrophilic drug molecules.
Disodium pamoate monohydrate is a salt commonly utilized in pharmaceutical development, particularly in formulating long-acting injectable (LAI) depot preparations [1] [2].
The table below summarizes the fundamental chemical identifiers for this compound:
| Property | Specification |
|---|---|
| CAS Number | 71607-30-2 [3] [4] |
| UNII | ZL7OV5621O [3] |
| Molecular Formula | C₂₃H₁₆Na₂O₇ [3] [4] |
| Molecular Weight | 450.3 g/mol [3] |
| IUPAC Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] [3] |
The calculated physicochemical properties are valuable for pre-formulation assessments:
| Descriptor | Value |
|---|---|
| Hydrogen Bond Donor Count | 3 [3] |
| Hydrogen Bond Acceptor Count | 7 [3] |
| Rotatable Bond Count | 4 [3] |
| Topological Polar Surface Area (TPSA) | 122 Ų [3] |
| Heavy Atom Count | 32 [3] |
| Complexity | 569 [3] |
Disodium pamoate is not typically a therapeutic agent itself but is a critical pharmaceutical salt former used to modify the properties of active pharmaceutical ingredients (APIs), especially for LAIs [2].
The pamoate anion forms low-solubility salts with certain basic drug molecules. This low solubility is the fundamental principle behind sustained-release depot injections [2]. When the salt is administered as a crystalline suspension via intramuscular or subcutaneous injection, it creates a depot at the injection site. The active drug is then slowly released as the salt dissolves in the tissue fluid, providing sustained drug release over weeks [2].
The following examples illustrate the practical application of pamoate salts in marketed medicines:
The following diagram outlines the general workflow for developing a pamoate salt-based long-acting injectable, synthesized from the general principles of LAI development [2]:
While a direct synthesis protocol for the disodium pamoate salt itself is not provided, the following insights can guide experimental design:
A comprehensive characterization of the synthesized salt is crucial. The following table lists recommended techniques:
| Technique | Information Obtained |
|---|---|
| Chromatography (HPLC/UPLC) | Chemical purity and assay of the final salt [3]. |
| Spectroscopy (NMR, IR) | Structural confirmation and salt stoichiometry. |
| Powder X-Ray Diffraction (PXRD) | Solid-state structure, crystallinity, and polymorph identification. |
| Thermal Analysis (DSC, TGA) | Melting point, thermal stability, and confirmation of hydrate form (water loss) [3]. |
| Particle Size Analysis | Critical for suspension properties and dissolution rate [2]. |
Based on a related patent for olanzapine pamoate, the salt formation process is sensitive to several factors [6]:
Alzheimer's disease (AD) represents a significant global health challenge, with current statistics indicating that approximately 37 million people worldwide suffer from dementia, most cases being attributed to AD, and this number is projected to rise to 500 million by 2030 [1]. Galantamine, an acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors, has emerged as one of the most valuable pharmacological interventions for mild to moderate Alzheimer's disease due to its dual mechanism of action [2] [3]. However, the conventional oral formulations of galantamine (as the hydrobromide salt) present significant clinical limitations, including poor patient compliance resulting from gastrointestinal side effects (nausea, vomiting, diarrhea) and the high risk of toxic effects associated with sharp plasma concentration peaks following administration [1] [4]. These challenges are particularly problematic in elderly populations with compromised memory function who may struggle with complex dosing regimens.
To address these limitations, we have developed a sustained-release microsphere formulation of galantamine pamoate using biodegradable poly(lactide-co-glycolide) (PLGA) polymers. This advanced drug delivery system is designed to maintain stable plasma concentrations for approximately 2-4 weeks following a single administration, thereby significantly reducing dosing frequency, minimizing side effects associated with peak-trough fluctuations, and potentially improving therapeutic outcomes through enhanced compliance [1] [4]. The conversion of galantamine to its pamoate salt form substantially increases the hydrophobicity of the drug, enabling higher loading capacity within the polymeric matrix and facilitating the extended release profile essential for long-term management of chronic neurodegenerative conditions [1].
Table 1: Required chemical reagents and materials
| Material | Specification/Source | Purpose |
|---|---|---|
| Galantamine hydrobromide | Pharmaceutical grade (purity ≥99.7%), Suzhou My Land Pharm | Active pharmaceutical ingredient |
| Pamoic acid disodium salt monohydrate | TCI Shanghai Dev. Co., Ltd | Counterion for salt formation |
| PLGA | Lactide:glycolide (75:25), Mw 15 kDa, Shandong Institute of Medical Instruments | Polymer matrix |
| Poly(vinyl alcohol) (PVA) | PVA-1788, Jiangxi Alpha Hi-Tech Pharmaceutical Co. | Emulsion stabilizer |
| Dichloromethane (DCM) | Analytical grade, Merck | Organic solvent |
| Benzyl Alcohol (BnOH) | Analytical grade, Merck | Co-solvent |
| Methanol | HPLC grade, Merck | Mobile phase/analysis |
| Triethylamine buffer | 0.05 mol/L, pH 6.0 | HPLC mobile phase |
| All other reagents | Analytical grade, Sinopharm Chemicals Reagent Company | Various |
Table 2: Required equipment and analytical instruments
| Equipment | Specification/Source | Application |
|---|---|---|
| HPLC system | Agilent 1260 with UV detector | Purity analysis, drug release |
| FT-NMR spectrometer | Varian AS 400 (400.13 MHz) | Structural confirmation |
| Differential scanning calorimeter | DSC-200F3, Netzsch | Thermal analysis |
| X-ray powder diffractometer | Empyrean, Panalytical | Crystallinity studies |
| Mechanical stirrer | IKA or equivalent with adjustable rpm | Emulsion formation |
| Centrifuge | Beckman Coulter or equivalent | Separation processes |
| Lyophilizer | Labconco or equivalent | Drying of microspheres |
| Laser particle size analyzer | Malvern Mastersizer or equivalent | Size distribution |
Experimental Principle: The poor solubility of galantamine hydrobromide (5.17 mg/ml at 25°C) significantly limits the drug loading capacity in microsphere formulations. To overcome this limitation, galantamine is converted to its pamoate salt form through an ion-pair complexation reaction with pamoic acid, which dramatically reduces aqueous solubility and enhances compatibility with the organic polymer phase [1] [4].
Step-by-Step Procedure:
Quality Control Assessment:
The following workflow diagram illustrates the complete preparation process of galantamine pamoate microspheres:
Experimental Principle: The oil-in-water (O/W) emulsion solvent evaporation method is employed to encapsulate galantamine pamoate within PLGA microspheres. This technique involves forming an emulsion of the polymer-drug organic solution in an aqueous continuous phase, followed by extraction and evaporation of the organic solvent, resulting in the formation of solid polymeric microspheres with controlled release characteristics [1] [4].
Step-by-Step Procedure:
Critical Process Parameters:
Morphological Analysis:
Particle Size Distribution:
Drug Loading and Encapsulation Efficiency:
Table 3: Quality attributes and target specifications for GLT-PM-MS
| Parameter | Analytical Method | Target Specification |
|---|---|---|
| Appearance | Visual examination | White to off-white free-flowing powder |
| Particle size distribution | Laser diffraction | D50: 70-80 μm, Span < 1.5 |
| Mean particle size | Laser diffraction | 75.23 ± 1.79 μm |
| Drug loading | HPLC | 28.01 ± 0.81% |
| Encapsulation efficiency | HPLC | ≥85% |
| Morphology | SEM | Spherical, smooth surface |
| In vitro release (24 days) | USP Apparatus 2 | ~80% cumulative release |
Experimental Principle: The drug release profile from PLGA microspheres is evaluated using a dissolution apparatus under sink conditions to predict in vivo performance and ensure the formulation provides sustained release over the intended duration (2-4 weeks) [1].
Step-by-Step Procedure:
The following diagram illustrates the drug release mechanism from PLGA microspheres:
Table 4: Expected in vitro release profile for GLT-PM-MS
| Time Point | Cumulative Release (%) | Release Phase Characterization |
|---|---|---|
| 1 hour | 5-15% | Initial burst release |
| 24 hours | 20-35% | First phase release |
| 7 days | 45-60% | Linear release phase |
| 14 days | 65-75% | Sustained release phase |
| 24 days | 80-90% | Late release phase |
Experimental Principle: Stability studies are conducted to evaluate the physical and chemical integrity of the microsphere formulation under various storage conditions, providing data to establish shelf life and appropriate storage recommendations [1].
Step-by-Step Procedure:
Common Issues and Solutions:
Problem: Low encapsulation efficiency
Problem: Excessive initial burst release
Problem: Aggregation of microspheres
Problem: Incomplete drug release
Technical Notes:
What is hydrophobic ion pairing (HIP) and why is disodium pamoate used? Hydrophobic ion pairing (HIP) is a technique to modulate the solubility of charged, hydrophilic drugs by complexing them with an oppositely-charged, hydrophobic counterion [1]. This converts the drug into a water-insoluble, uncharged complex that can be more efficiently encapsulated into hydrophobic nanocarriers like PLGA nanoparticles [1]. Disodium pamoate is a commonly used anionic counterion, particularly effective for complexing with cationic drug molecules [2] [3].
What makes disodium pamoate a particularly effective counterion? Recent studies highlight its high complexation efficiency (CE). For instance, with Ciprofloxacin, disodium pamoate achieved a CE of over 90% at a 1:0.5 molar ratio (drug:counterion) [2]. In another study with Moxifloxacin, it showed an ion-pairing efficiency greater than 95% [3]. The resulting complex also tends to form an amorphous solid, which can be beneficial for dissolution and encapsulation [2].
How does HIP with disodium pamoate improve drug encapsulation? HIP dramatically increases the apparent hydrophobicity (Log P) of a drug. While one study found a ciprofloxacin-oleate complex had the highest Log P increase, the ciprofloxacin-pamoate complex provided the highest encapsulation efficiency (EE) in PLGA nanoparticles—63.02% compared to just 17.21% for the unmodified drug [2]. This demonstrates that high complexation efficiency and amorphous nature can be more critical than extreme lipophilicity for successful encapsulation.
What factors should I optimize for efficient complexation? You should systematically optimize several key parameters [2] [1]:
| Problem & Possible Symptoms | Root Cause | Proposed Solution |
|---|
| Low Complexation Efficiency • Low drug recovery in complex • High drug concentration in supernatant after precipitation | • Incorrect molar ratio • Sub-optimal pH for ionization • Inadequate mixing during precipitation | • Optimize molar ratio (test 1:0.3 to 1:1, drug:pamoate) [2]. • Adjust pH to ensure drug is cationic and pamoate is dianionic [1]. • Ensure vigorous, controlled mixing during anti-solvent addition. | | Poor Encapsulation Efficiency (EE) • Low drug loading in nanoparticles • High drug loss to aqueous phase during emulsion process | • Complex not sufficiently hydrophobic • Complex is crystalline, not amorphous • Instability of complex in formulation environment | • Confirm complex formation & Log P increase [2]. • Use techniques like DSC/XRD to check for amorphous state; consider other counterions if crystalline [2]. • Use a S/O/W emulsion method instead of W/O/W for encapsulation [2]. | | Inconsistent / High Nanoparticle Size • Broad particle size distribution (high PDI) • Particle aggregation | • Large or irregular initial complex particles • Inadequate stabilization during nanoformulation | • Implement a wet-milling step for the complex to reduce size (e.g., to ~200nm) and improve uniformity [3]. • Optimize type and concentration of stabilizers (e.g., surfactants) in the suspension. |
Here are detailed methodologies for key experiments, derived from recent publications.
This is a general protocol for creating a hydrophobic ion pair, adaptable for drugs like ciprofloxacin or moxifloxacin [2] [3].
The Solid-in-Oil-in-Water (S/O/W) emulsion technique is highly effective for encapsulating pre-formed hydrophobic complexes [2].
The table below quantifies the enhancement disodium pamoate can provide, using data from recent studies.
| Metric | Unmodified Drug (Ciprofloxacin) | Drug-Disodium Pamoate Complex | Reference & Context |
|---|---|---|---|
| Complexation Efficiency (CE) | - | >90% (at 1:0.5 molar ratio, Drug:Pamoate) | Ciprofloxacin complexation study [2] |
| Log P (Hydrophobicity Increase) | Baseline | 93-fold lower than CIP-OLE complex; however, it led to the highest encapsulation [2] | Ciprofloxacin complexation study [2] |
| Encapsulation Efficiency (EE) in PLGA NPs | 17.21% | 63.02% | Ciprofloxacin in PLGA nanoparticles [2] |
| In Vitro Release (48 hrs) | - | DW: 25.2% PBS: 68.1% | Ciprofloxacin-pamoate, showing solvent-dependent release [2] | | Ion-Pairing Efficiency | - | >95% | Moxifloxacin complexation for eye drops [3] |
The following diagrams, created with Graphviz, illustrate the core workflow and properties of the disodium pamoate complexation process.
Diagram 1: HIP Complexation Workflow - This chart outlines the key steps, decision points, and optimization tips for forming the drug-disodium pamoate complex.
Diagram 2: Structure-Property-Performance Relationships - This diagram shows how the key physicochemical properties of the complex lead to the desired performance outcomes.
The following table summarizes the key pamoate salts and formation contexts identified in the search results. This illustrates the therapeutic relevance of this salt form but does not provide specific precipitation data.
| Active Pharmaceutical Ingredient (API) | Pamoate Salt Mentioned | Therapeutic Area / Context | Key Points from Search Results |
|---|---|---|---|
| Donepezil, Rivastigmine, Memantine [1] | Yes | Neurological disorders (e.g., Alzheimer's) | Patent covers pamoate salts for these compounds, noting they can be formulated for injectable compositions [1]. |
| Pyrvinium [2] | Yes | Antiparasitic / Investigational Anti-cancer | Patent describes processes for preparing and purifying different crystalline forms (Form A and Form III) of Pyrvinium Pamoate, involving specific solvent systems (water/ethanol) and temperature controls for precipitation and conversion [2]. |
| Monoamine Anti-Parkinson's Agents (e.g., Rotigotine) [3] | Yes | Parkinson's Disease | Patent claims pamoate salts of these agents, highlighting their use in long-acting injectable formulations, implying improved stability or sustained release properties [3]. |
The patents suggest a general methodology for forming and purifying pamoate salts, though exact parameters (molar ratios, concentration) are not specified. The following diagram outlines the core workflow based on the processes described for Pyrvinium Pamoate [2].
Experimental Protocol for Crystalline Form Control The methodology below is adapted from a patent on Pyrvinium Pamoate, which exemplifies the detailed processes often used [2].
While the search results lack specific FAQs, the patents highlight critical factors to investigate during process development [1] [2] [3].
Although a full experimental protocol for disodium pamoate is not detailed in the search results, one patent describes a process for forming a pamoate salt of a different active ingredient, which illustrates general principles for working with pamoic acid compounds [1].
General Pamoate Salt Synthesis Workflow:
This process yields a pamoate salt monohydrate. Key parameters influencing the outcome include solvent choice, mixing efficiency, and reaction temperature [1].
Understanding the physicochemical properties of disodium pamoate is crucial for troubleshooting synthesis and handling issues. Key data is summarized in the table below.
| Property | Specification | Relevance to Synthesis & Handling |
|---|---|---|
| Molecular Formula | C23H14Na2O6 [2] [3] | Defines molecular weight (432.33 g/mol) for stoichiometric calculations. |
| Appearance | Off-white to light yellow solid powder [3] | Serves as a primary reference for assessing final product purity. |
| Melting Point | 300 °C [2] [3] | Indicates high thermal stability. |
| Solubility | Soluble in DMSO (100 mg/mL) [3] | Highly insoluble nature complicates purification and reduces yield via crystallization; use of co-solvents may be necessary. |
Based on the properties and general synthesis principles, here are some common challenges and suggested solutions.
For researchers planning synthesis, here are key factors to systematically vary and optimize:
Q1: Why would I select a pamoate salt for a drug candidate? Pamoate salts are primarily chosen to modify the solubility and dissolution rate of active pharmaceutical ingredients (APIs). This is particularly valuable for developing long-acting injectable (LAI) formulations, as reducing solubility can lead to a sustained release profile from a depot site after intramuscular or subcutaneous injection [1] [2] [3]. Pamoic acid is a US FDA-approved excipient for intramuscular administration [1].
Q2: What is the fundamental chemical rule for forming a stable pamoate salt?
The most critical rule is the pKa rule. For a basic drug to form a stable salt with pamoic acid, the pKa (drug) - pKa (pamoic acid) > 2-3 [4] [1]. Pamoic acid has a reported pKa of 2.67 [5]. A sufficient pKa difference ensures a strong ionic bond and a stable salt complex that will not readily dissociate.
Q3: How does particle size affect the release profile of a pamoate salt suspension? Particle size is a critical formulation parameter that directly impacts release kinetics. Smaller particles have a larger surface area, leading to a faster initial release, while larger particles provide a more sustained release profile.
The table below summarizes experimental data for different particle sizes of Lurasidone Pamoate [3]:
| Particle Size Designation | Mean Particle Size | In Vivo Sustained Release Duration |
|---|---|---|
| Small-Sized Nanocrystals (SNCs) | 400 nm | Information not specified |
| Medium-Sized Microcrystals (MMCs) | 4 μm | Information not specified |
| Large-Sized Microcrystals (LMCs) | 15 μm | 45 days |
Q4: My pamoate salt is too soluble and releases the drug too quickly. What can I do? If your salt is releasing the drug too quickly, consider these strategies:
Q5: I am not getting a precipitate when mixing my drug with pamoic acid. What could be wrong? Troubleshoot using the following steps:
This is a common method for forming a hydrophobic ion pair.
Workflow Diagram: Pamoate Salt Precipitation
After synthesis, you must confirm the salt formation and its properties.
1. Solubility Determination
2. Solid-State Characterization Confirm the formation of a new solid phase and its crystallinity.
Once a pamoate salt is formed, its particle size can be engineered to fine-tune the release profile. Nanocrystals and microcrystals can be prepared via homogenization.
Workflow Diagram: Particle Size Reduction & Formulation
The following table summarizes critical parameters and examples of drugs successfully developed as pamoate salts for sustained release [2] [3] [1].
| Parameter | Consideration & Impact | Example Drugs (Pamoate Salt) |
|---|---|---|
| pKa of API | Dictates salt stability. ΔpKa > 2-3 from pamoic acid (pKa 2.67) is ideal [5]. | Memantine, Lurasidone, Olanzapine |
| Drug-Pamoate Ratio | Can form 1:1 or 2:1 (drug acid) salts; affects crystal structure, solubility, and drug loading [2]. | Haloperidol, Aripiprazole |
| Particle Size | Critical for release rate control; larger particles for longer duration [3]. | Lurasidone (15μm microcrystals) |
| Salt Form & Polymorph | Different crystalline forms (polymorphs) can have different stabilities and solubilities [5]. | Investigate during solid form screening. |
Hydrophobic Ion Pairing (HIP) represents a versatile strategy to overcome a fundamental challenge in pharmaceutical development: the efficient encapsulation of hydrophilic charged molecules into hydrophobic drug delivery systems. This technique enables the reversible modulation of a molecule's physicochemical properties through electrostatic complexation with oppositely-charged counterions containing hydrophobic moieties. The resulting complexes exhibit significantly reduced water solubility while maintaining the ability to dissociate and release the native drug under appropriate physiological conditions [1].
The HIP approach has been successfully applied to diverse therapeutic classes ranging from small molecules like metformin and ciprofloxacin to peptides and even large proteins [2] [3] [1]. For researchers experiencing low encapsulation efficiency, understanding HIP fundamentals provides the foundation for systematic troubleshooting. The process relies on several key principles: charge neutralization between ionized drug and counterion, introduction of hydrophobic domains that exclude water, and the formation of a complex with sufficient stability to withstand encapsulation processes yet allow controlled drug release at the target site [1].
Hydrophobic ion pairing operates through non-covalent interactions between ionizable hydrophilic drugs and amphiphilic counterions. The mechanism involves two primary components: charge masking through ionic interactions that reduces aqueous solubility, and hydrophobic coating where nonpolar regions of the counterion create a water-excluding surface around the hydrophilic drug [1]. The resulting complex displays altered physicochemical properties including increased lipophilicity, reduced aqueous solubility, and enhanced compatibility with hydrophobic carriers such as PLGA nanoparticles or lipid-based systems [2] [3].
The thermodynamics of HIP complexation are governed by both entropy and enthalpy considerations. The entropic contribution always favors dissolution, while the enthalpic component determines the overall solubility profile. In aqueous environments with high dielectric constants (ε ≈ 80), electrostatic interactions between oppositely charged species are weakened. However, HIP complexes create microenvironments with lower dielectric constants that magnify electrostatic attractions, similar to interactions observed in the hydrophobic cores of proteins [1]. This fundamental understanding explains why successful HIP complexation often requires careful control of the immediate molecular environment to strengthen ionic interactions.
For a molecule to be suitable for hydrophobic ion pairing, it must possess certain key characteristics:
The charge density and spatial arrangement of ionizable groups significantly impact HIP efficiency. Molecules with multiple charged groups at appropriate distances may form stronger complexes with multi-charged counterions through cooperative binding effects [1]. For metformin, which contains two guanidine groups with pKa values of 2.8 and 11.5, the monoprotonated form present at physiological pH facilitates complexation with anionic counterions [2].
Table: Drug Properties Conducive to Successful HIP Complexation
| Property | Ideal Characteristics | Impact on HIP Efficiency |
|---|---|---|
| Molecular Weight | < 1500 Da | Higher encapsulation due to smaller size |
| Charge Density | Multiple ionizable groups | Stronger complex formation |
| pKa Profile | pKa within 2-12 range | Enables ionization at complexation pH |
| Aqueous Solubility | > 10 mg/mL | Significant modifiability via HIP |
| Hydrophobicity (log P) | <-1 | Greater potential for hydrophobicity increase |
When encountering low encapsulation efficiency with hydrophobic ion pairs, a systematic diagnostic approach is essential for identifying the root cause. The following troubleshooting framework addresses the most common failure points in HIP development:
Incomplete Complex Formation: Confirm successful HIP complexation through appropriate analytical techniques. If complexes are not forming, evaluate the charge ratio optimization, pH conditions, and counterion selection. For metformin, the optimal pH for complex formation varied significantly between counterions—pH 2.7 for SDS/MET, pH 5.9 for TA/MET, and pH 6-10 for CB/MET complexes [2].
Insufficient Lipophilicity Increase: Verify the magnitude of hydrophobicity enhancement through partition coefficient measurements. If the increase is inadequate, consider counterions with longer alkyl chains or greater hydrophobic surface area. In the case of ciprofloxacin, complexation with sodium oleate resulted in a 93-fold increase in log P, while other counterions produced more modest enhancements [3].
Complex Instability During Encapsulation: Assess whether complexes dissociate during the encapsulation process. If instability is observed, optimize the encapsulation method (e.g., switch from water-in-oil-in-water to solid-in-oil-in-water) or increase complex stability through additional hydrogen bonding or hydrophobic interactions [3] [1].
Inefficient Release of Active Drug: Evaluate whether excessively stable complexes impede drug release. If dissociation is too slow, modify the counterion to reduce interaction strength or incorporate pH-sensitive linkages. The metformin-tannic acid complex demonstrated excessive stability that resulted in unfavorable poor MET dissociation [2].
Table: Troubleshooting Guide for Common HIP Encapsulation Problems
| Problem | Potential Causes | Solution Approaches |
|---|---|---|
| Low Complex Yield | Incorrect charge ratio, suboptimal pH, insufficient mixing | Conduct charge ratio screening, optimize pH, extend mixing time |
| Incomplete Drug Loading | Competition with other ions, insufficient counterion concentration | Use deionized water, increase counterion:drug ratio, add solubility modifiers |
| Rapid Complex Dissociation | Weak ionic interactions, low dielectric constant in carrier | Select multivalent counterions, modify polymer matrix, add stabilizers |
| Poor Drug Release | Excessive complex stability, strong non-ionic interactions | Incorporate counterion with lower binding affinity, use pH-sensitive polymers |
| Nanoparticle Aggregation | Surface charge neutralization, bridging flocculation | Adjust surfactant concentration, modify surface properties, control process parameters |
Proper characterization is essential for identifying the root cause of encapsulation problems. Implement this analytical checklist to systematically evaluate HIP complexes:
Complexation Efficiency: Quantify using UV-Vis spectroscopy, HPLC, or colorimetric assays. Complexation efficiencies for ciprofloxacin reached up to 92.26% with appropriate counterions [3].
Lipophilicity Assessment: Determine partition coefficients (log P) in octanol-water systems. Successful HIP complexes should demonstrate significant increases—SDS/MET showed a 450-fold lipophilicity increase while CB/MET demonstrated a tenfold increase [2].
Solid-State Characterization: Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to evaluate crystallinity changes. Amorphous complexes typically exhibit enhanced encapsulation and dissolution properties [3].
Spectroscopic Confirmation: Utilize Fourier-transform infrared spectroscopy (FTIR) or optical photothermal infrared spectroscopy (O-PTIR) to verify ionic interactions and assess complex homogeneity [3].
Morphological Evaluation: Employ scanning electron microscopy (SEM) or atomic force microscopy (AFM) to examine particle size, shape, and surface characteristics [4].
The following workflow diagram illustrates the systematic troubleshooting process for addressing low encapsulation efficiency in hydrophobic ion pairs:
The selection of an appropriate counterion is arguably the most critical factor in achieving high encapsulation efficiency through hydrophobic ion pairing. Counterions can be classified into several categories based on their structural characteristics:
Surfactant-Based Counterions: These include molecules like sodium dodecyl sulfate (SDS), sodium oleate, and sodium laurate. They typically feature a single ionic headgroup connected to an aliphatic hydrocarbon chain. The chain length significantly influences the resulting complex's properties—longer chains generally impart greater hydrophobicity but may also slow drug release [2] [3].
Polymeric Counterions: High molecular weight polymers such as Carbopol (crosslinked polyacrylic acid) and pectin derivatives offer multiple binding sites that can form cooperative interactions with drug molecules. These often create more stable complexes but may require careful control of charge density and molecular weight [2].
Polyphenolic Counterions: Compounds like tannic acid contain numerous phenolic groups that participate in both ionic and hydrogen bonding interactions. These can form exceptionally stable complexes, sometimes excessively so, as observed in the TA/MET complex where strong binding impeded metformin release [2].
Bile Acid Derivatives: Natural and modified bile acids such as sodium deoxycholate possess rigid steroid backbones that contribute unique hydrophobic properties. However, these may present formulation challenges, as SDC formed gels in the presence of chloride ions rather than discrete complexes with metformin [2].
Table: Performance Comparison of Common Counterions for Hydrophobic Ion Pairing
| Counterion | Molecular Type | Complexation Efficiency | Lipophilicity Increase | Release Characteristics |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Surfactant | High | 450-fold (MET) [2] | Controlled yet complete |
| Sodium Oleate | Surfactant | Moderate-High | 93-fold (CIP) [3] | Sustained release |
| Carbopol 940 | Polymeric | High | 10-fold (MET) [2] | pH-dependent |
| Tannic Acid | Polyphenolic | Very High | Moderate | Potentially incomplete |
| Disodium Pamoate | Aromatic | >90% (CIP) [3] | High | Solvent-dependent |
| Sodium Deoxycholate | Bile Acid | Variable (gelation issues) [2] | Moderate | Rapid |
Understanding the relationship between counterion structure and resulting complex properties enables more rational selection and design of ion pairing agents:
Hydrophobic Domain Size: Larger hydrophobic moieties (longer alkyl chains, extended aromatic systems) generally produce greater increases in lipophilicity but may also slow drug release rates. There is often an optimal chain length that balances these competing factors [1].
Charge Density and Distribution: Multivalent counterions can form stronger complexes through cooperative binding but may create excessively stable pairs that resist dissociation. The spatial arrangement of charged groups should complement that of the drug molecule [1].
Additional Functional Groups: Counterions containing hydrogen bond donors or acceptors (e.g., hydroxyl, carbonyl, or amine groups) can form supplementary non-ionic interactions that enhance complex stability. In the case of tannic acid, numerous phenolic groups participate in extensive hydrogen bonding with metformin [2].
Molecular Flexibility: More flexible counterions can adopt conformations that maximize contact with drug molecules, potentially leading to stronger complexes. Rigid structures may create complexes with more predictable stoichiometries and properties [1].
The following protocol details the optimized preparation of hydrophobic ion pairs based on successful implementations from the literature:
Materials:
Equipment:
Procedure:
Solution Preparation:
Complex Formation:
Complex Recovery:
Characterization:
This methodology can be scaled according to needs, with typical batch sizes of 100-500 mg for initial screening studies.
Once stable HIP complexes are formed, efficient encapsulation into delivery systems is crucial. The following protocol details the solid-in-oil-in-water (S/O/W) method that has demonstrated success with PLGA nanoparticles [3]:
Materials:
Procedure:
Organic Phase Preparation:
Primary Emulsion Formation:
Secondary Emulsion Formation:
Solvent Removal:
Nanoparticle Recovery:
Using this method with ciprofloxacin-pamoate HIP complexes, researchers achieved encapsulation efficiencies of 63.02% compared to only 17.21% for uncomplexed ciprofloxacin [3].
The following workflow illustrates the complete HIP development process from complex preparation through final encapsulation:
Beyond initial counterion selection, several advanced strategies can further enhance encapsulation efficiency:
Charge Ratio Optimization: Systematically vary the drug:counterion charge ratio beyond the theoretical 1:1 stoichiometry. Many successful HIP complexes employ slight excesses of counterion (1:1.1 to 1:1.5) to ensure complete complexation of the drug [2] [1]. For metformin complexes, different optimal ratios were observed depending on the counterion used.
pH-Controlled Complexation: Precisely control the pH during complex formation to maximize ionization of both species while maintaining optimal complex solubility. Use buffer systems rather than simple acid/base addition to maintain stable pH conditions throughout the process [2].
Temperature Optimization: Complex formation is often temperature-dependent. Evaluate formation at various temperatures (4-37°C) to identify conditions that maximize yield while maintaining complex stability. Higher temperatures may increase reaction rates but could promote dissociation of weaker complexes [1].
Mixing Methodology: Controlled mixing conditions are critical for reproducible complex formation. Consider using static mixers or controlled shear rates rather than simple magnetic stirring for more consistent results, especially when scaling up the process [1].
Several formulation approaches can address specific challenges in HIP development:
Hybrid Counterion Systems: Combine two different counterions to balance complex stability and drug release characteristics. For example, using a primary counterion for hydrophobicity enhancement with a secondary modifier to fine-tune release kinetics.
Stability-Enhancing Excipients: Incorporate stabilizers such as antioxidants (for polyphenolic counterions), chelating agents (to prevent metal-catalyzed degradation), or cryoprotectants (for lyophilized complexes) to maintain complex integrity during processing and storage.
Targeted Release Modifiers: Include pH-sensitive polymers (e.g., Eudragit series), enzyme-sensitive linkers, or other environmentally-responsive components to trigger drug release at specific physiological sites.
The field of hydrophobic ion pairing continues to evolve with emerging research focusing on predictive modeling of HIP complex formation, high-throughput screening approaches for counterion selection, and applications to increasingly challenging drug molecules including nucleic acids and gene therapies [1] [4]. As formulation strategies advance, HIP is poised to play an increasingly important role in the development of next-generation drug delivery systems.
Q1: What is the typical increase in encapsulation efficiency I can expect using HIP?
Encapsulation efficiency improvements vary substantially based on the drug-counterion-carrier system. Documented examples include:
Q2: How do I select the optimal counterion for my specific drug molecule?
Counterion selection should consider these factors:
Q3: What are the most common reasons for failed HIP complex formation?
Failed complex formation typically results from:
Q4: How can I control the release rate of drugs from HIP complexes?
Release kinetics can be modulated through:
Q5: Are there regulatory considerations for HIP components in pharmaceutical products?
Yes, key considerations include:
Table: Summary of Analytical Techniques for HIP Characterization
| Characterization Aspect | Recommended Techniques | Key Parameters |
|---|---|---|
| Complex Formation | UV-Vis, HPLC, CE | Complexation efficiency, stoichiometry |
| Lipophilicity | Octanol-water partition | log P, log D |
| Solid State | DSC, TGA, XRD | Crystallinity, thermal behavior |
| Chemical Structure | FTIR, NMR, O-PTIR | Interaction mechanisms, homogeneity |
| Morphology | SEM, TEM, AFM | Particle size, shape, surface |
| Stability | Accelerated stability studies | Complex integrity, drug content |
| Dissociation | In vitro release studies | Release kinetics, completeness |
For successful complexation, two primary chemical principles must be considered:
pH control loops are known for their sensitivity and can present several practical challenges. The table below summarizes common issues and their solutions based on general process control experience [2].
| Problem | Description & Impact | Potential Solutions |
|---|---|---|
| Non-Linear Response | pH scale is logarithmic; a unit change equals a tenfold concentration change. Process gains are very high near neutrality, causing wide fluctuations [2]. | Use multiple stirred tank stages for gradual adjustment; implement characterized controllers that translate pH to reagent demand [2]. |
| Measurement Errors | Electrode issues (e.g., coating, leakage, high sodium error) cause inaccurate readings, misleading the control system [2]. | Specify electrodes with low sodium error; ensure proper maintenance, cleaning, and calibration of electrodes and flowmeters [2]. |
| Delayed Response | Long reagent delivery lines or poor mixing create dead time between valve adjustment and pH change, causing oscillation [2]. | Install control valves close to injection points; use in-line mixers; consider pulse-frequency control for valves at low flow rates [2]. |
The following diagram outlines a general workflow for forming nanocarriers via in-situ ion pairing and precipitation, based on techniques like Flash NanoPrecipitation (FNP) [1].
Workflow Steps:
When developing your specific protocol, pay close attention to these variables:
Here are some common challenges and their evidence-based solutions, compiled from current literature.
| Challenge | Possible Causes | Proposed Solutions |
|---|
| Low Drug Loading Efficiency | - Weak drug-carrier interactions [1]
This method is effective for achieving high drug loading with hydrophilic drugs [1].
This protocol helps to accurately characterize the release profile of hydrophilic drugs from nanocarriers like MSNs [1].
To help visualize the core processes and decision-making involved, the following diagrams outline the general workflow for creating drug-loaded nanoparticles and the key differences between release testing methods.
Workflow for Hydrophilic Drug Loading
Comparison of Release Testing Methodologies
Pamoate salts are formed by reacting a basic drug molecule with pamoic acid to create a product with lower solubility, which is useful for preparing sustained-release drug formulations [1]. The core synthesis involves an acid-base reaction where the basic nitrogen of a drug molecule reacts with the acidic groups of pamoic acid [1].
Key Reported Synthesis Protocol: Galantamine Pamoate [1]
This protocol highlights that a controlled room temperature reaction is sufficient for successful pamoate salt formation in this specific case.
Here are answers to common questions and solutions to specific issues you might encounter.
Q1: Why is temperature control important in pamoate synthesis? Temperature directly influences the reaction kinetics, purity, yield, and particle size of the final product. Precise control ensures reproducible and scalable processes.
Q2: What is a typical temperature range for pamoate synthesis? While specific needs vary by compound, many syntheses, like the one for galantamine pamoate, proceed effectively at room temperature [1]. Other syntheses may require slightly elevated temperatures to ensure complete reaction or to manage viscosity, as seen in a novel ionic liquid synthesis performed at 50°C [2].
| Problem & Phenomena | Root Cause | Solution & Corrective Action |
|---|
| P1: Low Product Yield Insufficient precipitate formation after mixing. | • Temperature too low, slowing reaction. • Incorrect stoichiometry or pH. • Solvent system inhibiting precipitation. | • Confirm reagent purity and stoichiometry. • Allow more reaction time or slightly increase temperature. • Consider alternative solvent or adjust pH to optimize precipitation. | | P2: Poor Product Purity Unwanted by-products or impurities in the final crystal. | • Reaction temperature too high, leading to decomposition. • Incomplete washing of precipitate. • Too-rapid precipitation causing included impurities. | • Optimize and strictly control the reaction temperature profile. • Increase wash volumes or use a different wash solvent. • Slow precipitation by controlled addition or cooling. | | P3: Inconsistent Particle Size Batch-to-batch variation in precipitate particle size. | • Uncontrolled cooling or precipitation rates. • Inconsistent stirring speed and efficiency. | • Standardize the mixing and temperature profile across batches. • Implement controlled anti-solvent addition. |
The table below consolidates key quantitative information from research to guide your experimental design.
| Parameter | Reported Value / Condition | Context & Application |
|---|---|---|
| Reaction Temperature | Room Temperature (reported for galantamine pamoate) [1] | Standard synthesis of a drug-pamoate salt. |
| Reaction Temperature | 50°C (reported for a phosphonium-based pamoate IL) [2] | Synthesis of a highly hydrophobic ionic liquid; temperature chosen due to high viscosity. |
| Reaction Time | 2 hours [1] | Time sufficient for complete precipitation of galantamine pamoate. |
| Wash Solvent Temp. | 4–8°C (deionized water) [1] | Cold water used to minimize dissolution of the product during washing. |
| Pamoate Solubility | Very low in water; practically insoluble [2] | Fundamental property that drives the precipitation synthesis. |
To help visualize the entire process, from synthesis to troubleshooting, I have created the following workflows using Graphviz.
This diagram outlines the core steps for synthesizing a pamoate salt and the key parameters to optimize for a successful outcome.
This workflow shows the linear process of pamoate synthesis and highlights three critical parameters (Temperature, Time, and Stoichiometry) that influence key steps.
This diagram provides a logical path for diagnosing and resolving common issues during synthesis.
This troubleshooting flowchart guides you through a systematic check of the most common root causes when encountering problems with yield or purity.
The following table summarizes the key reasons for using pamoate salts in drug formulation, supported by specific examples.
| Drug Compound | Key Rationale for Pamoate Salt Formation | Experimental Evidence/Outcome |
|---|---|---|
| Lurasidone (Antipsychotic) [1] | Create a long-acting injectable (LAI) formulation by drastically reducing solubility. | Solubility decreased by 233-fold compared to lurasidone hydrochloride; sustained release in animal studies lasted up to 45 days [1]. |
| Pyrvinium (Anthelmintic) [2] | The pamoate salt is the standard formulation for pinworm treatment (enterobiasis), though its anti-cancer effects are under investigation [2]. | Repurposing research shows efficacy against myeloid leukemia cells by inducing integrated stress response and disrupting mitochondrial function [2]. |
| Hydroxyzine (Antihistamine/Anxiolytic) [3] | Standard oral formulation for conditions like anxiety and pruritus. | The salt is "practically insoluble in water," and its clinical effects are noted within 15-30 minutes after oral administration [3]. |
| General Use [4] [5] | A widely used counterion to affect the dissolution rate of drug compounds. The presence of multiple oxygen atoms facilitates hydrogen bonding, which can influence solubility [4]. | Over 50% of FDA-approved drugs are marketed as salts. Pamoate is listed as a common anionic counterion used in formulation [5]. |
Beyond its role as a formulation excipient, pamoic acid itself has been identified as a potent agonist for the orphan G protein-coupled receptor GPR35 [4] [6]. The diagram below illustrates the signaling pathway activated by pamoic acid binding to GPR35.
Key Experimental Findings:
For researchers, here are the core methodologies from the cited studies.
1. Synthesizing and Testing a Pamoate Salt for Long-Acting Release [1]
2. Investigating the Anti-Cancer Mechanism of Pyrvinium Pamoate [2]
Pamoate salts are a common choice in drug formulation, primarily used to create long-acting injectable (LAI) depot formulations due to their very low solubility. This property allows for a slow release of the active pharmaceutical ingredient (API) from the injection site, improving patient compliance [1] [2]. The table below summarizes the core characteristics and rationales for using pamoate salts.
| Feature | Description & Rationale |
|---|---|
| Primary Use | Formulation of long-acting injectable (LAI) depot formulations [1] [2]. |
| Key Property | Very low aqueous solubility, leading to sustained release of the API [2]. |
| Common Applications | Antipsychotics (e.g., olanzapine, lurasidone), antiparasitics (e.g., pyrantel pamoate), antiandrogens [1]. |
| Characterization Rationale | To confirm salt formation, identify solid-state form (polymorphs, hydrates), and predict dissolution/solubility behavior [3] [4]. |
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are fundamental techniques for characterizing the solid-state properties of pamoate salts. The workflow below outlines the characterization process.
1. Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature or time, providing key thermal data.
2. X-ray Diffraction (XRD) XRD is used to determine the crystal structure and phase purity of a solid material.
The following tables consolidate experimental data from the search results, comparing pamoate salts with other common salt forms.
Table 1: Solubility and Release Performance Comparison
| API & Salt Form | Key Performance Data | Characterization Evidence | Reference |
|---|---|---|---|
| Lurasidone Pamoate (LP) | Aqueous solubility reduced by 233-fold compared to lurasidone hydrochloride (LH) [2]. | PXRD & DSC confirmed crystalline salt formation. LP suspensions showed superior in vitro sustained release and a 45-day extended in vivo release profile in IM injections [2]. | [2] |
| Cinnarizine Pamoate | Formed stable nanocarriers; pamoate used as a hydrophobic counterion to enable nanoparticle formation via rapid precipitation [5]. | Successful encapsulation and tuning of API crystallinity confirmed the salt's low solubility and utility in novel delivery systems [5]. | [5] |
| Imipramine Pamoate | Polymorphic forms characterized; different forms (I, II, III) exhibit distinct physicochemical properties [4]. | DSC was used to identify melting points and polymorphic transitions. XRD (PXRD) was used to characterize the distinct crystal forms [4]. | [4] |
Table 2: Pamoate vs. Other Common Salt Formers
| Property | Pamoate Salts | Hydrochloride (HCl) Salts | Mesylate Salts |
|---|---|---|---|
| Solubility | Very low, ideal for sustained release [2]. | Typically high, for rapid dissolution [6]. | Generally high [6]. |
| Hygroscopicity | Low (hydrophobic nature). | Often high, can pose stability challenges [6]. | Variable, often moderate to high [6]. |
| Primary Application | Long-acting injectables (depot formulations) [1] [2]. | Oral tablets, immediate-release formulations [6]. | Oral and injectable formulations [6]. |
| Key Consideration | Potential biological activity of pamoic acid (GPR35 agonist) [1]. | Can be corrosive and may lower microenvironmental pH [6]. | Good chemical stability, widely accepted [6]. |
The following table consolidates the core identification and a specific use case of disodium pamoate monohydrate from the literature and chemical suppliers.
| Property | Details |
|---|---|
| CAS RN | 6640-22-8 [1] [2] |
| Molecular Formula | C₂₃H₁₄Na₂O₆ · H₂O [1] |
| Molecular Weight | 450.36 g/mol [1] |
| Purity (HPLC) | >98.0% [1] [2] |
| Synonym | Pamoic Acid Disodium Salt Monohydrate [1] |
| Documented Use | As a counterion to form galantamine pamoate, a low-solubility salt used in the development of sustained-release microspheres for a drug to treat Alzheimer's disease [3]. |
A 2021 research study provides a verified methodology for using this compound in a synthesis reaction, which indirectly confirms its purity and functionality [3]. The workflow can be summarized as follows:
Step 1: Prepare Aqueous Solutions
Step 2: Synthesis
Step 3: Isolation and Purification
The synthesis protocol confirms that this compound is a reagent suitable for producing an active pharmaceutical ingredient (API), implying that a purity of >98% is adequate for this application [3].
However, the search results do not contain a direct, detailed HPLC method for analyzing the compound itself. To complete your comparison guide, you may need to:
The following table consolidates the available chemical, biological, and safety information for pamoic acid disodium salt.
| Property Category | Details for Pamoic Acid Disodium Salt |
|---|---|
| Chemical Structure | 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt [1] [2] |
| CAS Number | 6640-22-8 [3] [4] |
| Molecular Formula | C23H14Na2O6 [1] [2] |
| Molecular Weight | 432.33 g/mol [1] [2] [4] |
| Physical Form | Pale yellow to yellow powder [3] |
| Solubility | Soluble in water (100 mM) and DMSO (75 mM) [2]; 43 g/L in water at 20°C [3] |
| Storage | Desiccate at room temperature [1] [3] [2] |
| Biological Activity | Potent GPR35 agonist [5] [1] [6]. Induces β-arrestin2 recruitment, receptor internalization, and activates ERK1/2 signaling [1] [6]. Exhibits antinociceptive effects in a mouse visceral pain model [1] [6]. |
| Key Experimental EC50 | β-arrestin2 recruitment: 22 nM; ERK1/2 activation: 65 nM [1] [2] |
| Safety (Hazard Statements) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3] |
The key findings on the biological activity of pamoic acid disodium salt come from a seminal 2010 study by Zhao et al. [6]. Here is a summary of the critical experimental protocols and findings:
Since data on "calcium pamoate" was not available in the search, you may need to investigate the following areas to build a complete comparison: